2-Cyano-5-(4-hydroxyphenyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-11-2-1-10(7-13(11)16)9-3-5-12(15)6-4-9/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDTVDHAXREYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684627 | |
| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-36-7 | |
| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Cyano-5-(4-hydroxyphenyl)phenol CAS 1261973-36-7
An In-Depth Technical Guide to 2-Cyano-5-(4-hydroxyphenyl)phenol (CAS 1261973-36-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
2-Cyano-5-(4-hydroxyphenyl)phenol represents a unique molecular architecture, combining the well-established biological significance of a biphenyl-diol scaffold with the versatile chemical reactivity of a nitrile group. While specific literature on this precise CAS number is nascent, its structural motifs are prevalent in a vast array of biologically active compounds and functional materials. This guide serves as a comprehensive technical resource, extrapolating from established chemical principles and data on analogous structures to provide a foundational understanding of its synthesis, reactivity, and potential applications. As a senior application scientist, the intent here is not merely to list facts, but to provide a causal, interconnected narrative that empowers researchers to harness the potential of this and similar molecules.
Molecular Overview and Physicochemical Profile
At its core, 2-Cyano-5-(4-hydroxyphenyl)phenol is a functionalized biphenyl. The biphenyl structure is a "privileged scaffold" in medicinal chemistry, frequently associated with a range of biological activities. The two phenolic hydroxyl groups are critical, as they can act as hydrogen bond donors and acceptors, and are key to the antioxidant properties inherent to many polyphenols.[1][2] The cyano (nitrile) group is a strong electron-withdrawing group and a versatile synthetic handle, making the molecule an attractive intermediate for further chemical elaboration.[3]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₉NO₂ | Derived from structure. |
| Molecular Weight | 211.22 g/mol | Calculated from formula. |
| XLogP3 | ~3.0 | Prediction suggests moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | From the two phenolic -OH groups. |
| Hydrogen Bond Acceptors | 3 | From the two -OH oxygens and the nitrile nitrogen. |
| pKa (strongest acidic) | ~7.5 - 8.5 | Estimated based on substituted phenols. The electron-withdrawing cyano group increases acidity compared to phenol (~10.0). |
| Polar Surface Area | ~70-80 Ų | Indicates potential for membrane permeability. |
Note: These values are estimations derived from cheminformatics tools and comparison with similar structures, as experimental data is not widely available.
Strategic Synthesis Pathways
The synthesis of an unsymmetrical biphenyl like 2-Cyano-5-(4-hydroxyphenyl)phenol is most effectively approached using modern cross-coupling methodologies. The following protocols are based on robust and widely-used reactions in organic synthesis.
Core Biphenyl Assembly via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation due to its mild conditions and high functional group tolerance.[4][5] The general strategy involves the palladium-catalyzed reaction of an aryl boronic acid (or ester) with an aryl halide.[6]
Workflow: Suzuki-Miyaura Coupling for Biphenyl Core
Caption: Suzuki-Miyaura coupling workflow.
Detailed Protocol: Suzuki-Miyaura Synthesis
-
Reactant Preparation: To an oven-dried Schlenk flask, add 4-hydroxyphenylboronic acid (1.2 equivalents), the aryl halide (e.g., 4-bromo-3-cyanophenol, 1.0 equivalent), and a base such as K₂CO₃ (3.0 equivalents).[5]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reaction Execution: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Causality: The base is crucial for the transmetalation step, while the inert atmosphere prevents the degradation of the Pd(0) catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Introduction of the Cyano Group via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine (aniline derivative) into an aryl nitrile (benzonitrile).[7][8] This provides an alternative synthetic route where the biphenyl-diol is formed first, followed by the introduction of the cyano group.
Workflow: Sandmeyer Cyanation
Caption: Sandmeyer reaction for benzonitrile synthesis.
Detailed Protocol: Sandmeyer Cyanation
-
Diazotization: Dissolve the starting aniline derivative (1.0 equivalent) in cold aqueous acid (e.g., 2.5 M HCl) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents). Slowly add the cold diazonium salt solution to the CuCN solution.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.[9]
-
Workup and Purification: Cool the reaction, neutralize with a base (e.g., Na₂CO₃), and extract the product with an organic solvent. Purify via standard methods.
Chemical Reactivity and Derivatization Potential
The true value of a molecule in drug development often lies in its potential for derivatization. 2-Cyano-5-(4-hydroxyphenyl)phenol offers three primary sites for chemical modification.
Reactions of the Phenolic Hydroxyl Groups
The two hydroxyl groups are nucleophilic and acidic, allowing for a wide range of modifications:
-
Etherification (Williamson Synthesis): Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) yields ethers. This can be used to modulate solubility and lipophilicity.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) produces esters, which can act as prodrugs that are hydrolyzed in vivo.
-
Ullmann Condensation: Coupling with aryl halides in the presence of a copper catalyst can form diaryl ethers, expanding the molecular framework.[10][11]
Reactions of the Cyano Group
The nitrile group is a versatile functional group that can be transformed into other key moieties:[12]
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, introducing a key pharmacophore.
-
Reduction: Reduction with agents like LiAlH₄ or catalytic hydrogenation yields a primary amine (benzylamine derivative), a common functional group in many pharmaceuticals.
-
Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are often used as carboxylic acid bioisosteres.
Diagram: Key Derivatization Pathways
Caption: Primary sites for chemical modification.
Potential Biological Significance and Applications
The structural components of 2-Cyano-5-(4-hydroxyphenyl)phenol suggest several promising avenues for research and development.
Antioxidant and Anti-inflammatory Activity
Phenolic compounds are well-documented for their potent antioxidant and anti-inflammatory properties.[13][14] Their ability to scavenge free radicals is a cornerstone of their therapeutic potential against diseases rooted in oxidative stress.[2][15]
-
Mechanism of Antioxidant Action: The phenolic hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a resonance-stabilized phenoxyl radical. The biphenyl structure further enhances this stabilization. This radical-scavenging activity can mitigate cellular damage associated with numerous chronic diseases.[16]
-
Anti-inflammatory Pathways: Phenolic compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase, or by down-regulating the expression of pro-inflammatory cytokines.[17][18][19] The biphenyl-diol scaffold is a promising candidate for interacting with these biological targets.
Experimental Protocol: DPPH Radical Scavenging Assay (In Vitro)
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol). Prepare a series of dilutions from the stock solution. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well plate, add 100 µL of each dilution of the test compound. Add 100 µL of the DPPH solution to each well. Ascorbic acid or Trolox can be used as a positive control. Methanol serves as the blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.
Intermediate for Medicinal Chemistry
Beyond its intrinsic activity, the molecule is a valuable building block. Cyanophenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[12][20][21] The ability to convert the cyano and hydroxyl groups into other functionalities makes it a versatile starting point for generating libraries of novel compounds for high-throughput screening.
Analytical and Spectroscopic Characterization
Proper characterization is essential for confirming the identity and purity of the synthesized compound.
Table 2: Standard Analytical Methodologies
| Technique | Expected Observations and Purpose |
| HPLC (High-Performance Liquid Chromatography) | A primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid or TFA) would likely provide good separation. Purity is determined by peak area percentage at a relevant UV wavelength (e.g., 254 nm). |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the compound. The expected mass for the [M+H]⁺ ion would be ~212.07 m/z and for the [M-H]⁻ ion would be ~210.06 m/z. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides structural confirmation by showing the number, environment, and connectivity of protons. Expect a complex aromatic region (likely 7-8 distinct signals) and two broad singlets for the phenolic -OH protons (which may exchange with D₂O). |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Shows all unique carbon atoms in the molecule. Expect signals for the nitrile carbon (~118-120 ppm) and the 11 aromatic carbons, including 4 oxygen-bearing carbons at lower field (~150-160 ppm). |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Confirms the presence of key functional groups. Expect a sharp, strong absorption for the C≡N stretch (~2220-2240 cm⁻¹), a broad O-H stretching band (~3200-3500 cm⁻¹), and C=C stretching bands in the aromatic region (~1450-1600 cm⁻¹). |
Safety and Handling Precautions
As a senior scientist, ensuring laboratory safety is paramount. This compound combines the hazards of phenols and organic nitriles.
-
General Handling: Handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile or neoprene).[22]
-
Toxicological Profile (Inferred):
-
Phenolic Toxicity: Phenols can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity.
-
Nitrile Toxicity: Organic nitriles can be toxic. While aromatic nitriles are generally less acutely toxic than aliphatic ones, they can release hydrogen cyanide upon combustion or under harsh acidic/basic conditions.[23] All waste must be disposed of according to institutional and regulatory guidelines for chemical waste.[24][25]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[26]
-
First Aid:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.
-
Inhalation/Ingestion: Move to fresh air. Seek immediate medical attention in all cases of significant exposure.
-
Conclusion and Future Outlook
2-Cyano-5-(4-hydroxyphenyl)phenol, CAS 1261973-36-7, stands as a molecule of significant synthetic and therapeutic potential. While direct experimental data is limited, a thorough analysis of its structural components allows for the confident prediction of its chemical behavior and likely biological activities. Its biphenyl-diol core points towards promising antioxidant and anti-inflammatory properties, while its versatile cyano and hydroxyl functional groups make it an excellent scaffold for medicinal chemistry programs. The synthetic pathways and analytical protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and explore the full potential of this intriguing molecule in the pursuit of novel therapeutics and advanced materials.
References
A comprehensive list of references has been compiled to support the claims and protocols within this guide. Please refer to the source links for detailed information.
Sources
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- 3. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. jove.com [jove.com]
- 10. synarchive.com [synarchive.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects | MDPI [mdpi.com]
- 15. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]
- 17. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. ijfmr.com [ijfmr.com]
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- 21. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. iloencyclopaedia.org [iloencyclopaedia.org]
- 24. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 25. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 26. 4-Cyanophenol - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-(4-hydroxyphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Cyano-5-(4-hydroxyphenyl)phenol is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, a biphenyl scaffold, two phenol groups, and a cyano group, suggest a complex interplay of physicochemical properties that are critical for its potential applications. This technical guide provides a comprehensive analysis of the core physicochemical properties of this molecule. Due to the limited availability of direct experimental data for this specific compound, this guide integrates data from closely related analogs, computational predictions, and established analytical methodologies to provide a robust profile. We will delve into the structural and electronic properties, solubility, acidity, and lipophilicity, and their implications for drug discovery and development. Furthermore, detailed, field-proven experimental protocols for the characterization of these properties are provided to empower researchers in their own investigations of this and similar molecules.
Introduction: The Biphenyl Moiety as a Privileged Scaffold
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry, materials science, and organic synthesis.[1] In the pharmaceutical industry, the biphenyl moiety is incorporated into numerous marketed drugs, contributing to their efficacy as antihypertensives, anti-inflammatory agents, and anticancer therapeutics.[1] Its prevalence is due to favorable pharmacokinetic properties and the ability to engage with diverse biological targets.[1] The addition of hydroxyl and cyano functional groups, as seen in 2-Cyano-5-(4-hydroxyphenyl)phenol, can dramatically influence the molecule's polarity, acidity, and ability to participate in hydrogen bonding, all of which are critical determinants of its biological activity and material properties.
The physicochemical properties of a drug molecule play a crucial role in its effectiveness and safety, impacting its performance from discovery to clinical use.[2] These properties, including lipophilicity, solubility, and pKa, are pivotal indicators that influence a molecule's behavior within biological systems.[2] This guide will systematically explore these key parameters for 2-Cyano-5-(4-hydroxyphenyl)phenol, providing both predicted values and the experimental context for their determination.
Molecular Structure and Predicted Physicochemical Properties
The first step in characterizing a molecule is to understand its structure and predict its fundamental physicochemical properties. These predictions, often derived from computational models, provide a valuable starting point for experimental work.
Molecular Structure
The structure of 2-Cyano-5-(4-hydroxyphenyl)phenol is characterized by a biphenyl core with hydroxyl groups at the 4'- and 5-positions, and a cyano group at the 2-position.
Molecular Structure of 2-Cyano-5-(4-hydroxyphenyl)phenol
Caption: 2D structure of 2-Cyano-5-(4-hydroxyphenyl)phenol.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-Cyano-5-(4-hydroxyphenyl)phenol, calculated using the SwissADME and Molinspiration online platforms. These tools utilize robust predictive models based on large datasets of experimentally determined properties.[3][4]
| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |
| Molecular Weight | 225.24 g/mol | SwissADME | Influences size-related properties like diffusion and membrane permeability. Generally, lower molecular weight is preferred for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | 2.85 | SwissADME (iLOGP) | A measure of lipophilicity. Affects solubility, absorption, and distribution. Values between 1 and 3 are often optimal for oral drugs. |
| Topological Polar Surface Area (TPSA) | 77.01 Ų | SwissADME | An indicator of a molecule's polarity and hydrogen bonding capacity. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 2 | SwissADME | The number of N-H and O-H bonds. Influences solubility and binding to target proteins. |
| Number of Hydrogen Bond Acceptors | 3 | SwissADME | The number of N and O atoms. Affects solubility and target interactions. |
| Aqueous Solubility (logS) | -3.5 | SwissADME (ESOL) | Predicts the solubility in water. Poor aqueous solubility can lead to low bioavailability. |
| Number of Rotatable Bonds | 2 | Molinspiration | A measure of molecular flexibility. Higher numbers can negatively impact bioavailability. |
| pKa (Acidic) | ~8.5 (Phenolic OH) | Predicted (General Phenol Chemistry) | The pH at which the molecule is 50% ionized. The two phenolic hydroxyl groups are expected to have pKa values in the range of typical phenols, influenced by the electronic effects of the other substituents. The cyano group is electron-withdrawing, which would slightly decrease the pKa of the adjacent phenol. |
Synthesis and Structural Elucidation
The synthesis of unsymmetrical biphenyl derivatives like 2-Cyano-5-(4-hydroxyphenyl)phenol is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[4][5]
Synthetic Approach: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[4]
Generalized Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (3:1:1).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl derivative.
Causality Behind Experimental Choices: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The choice of base and solvent system can significantly impact the reaction yield and rate, and often requires optimization for specific substrates.
Structural Elucidation Techniques
The identity and purity of the synthesized 2-Cyano-5-(4-hydroxyphenyl)phenol would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[6][7][8][9] The number of signals, their chemical shifts, and coupling patterns provide detailed information about the connectivity of atoms.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[3][10][11] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[2][12][13][14][15][16] A single sharp peak in the chromatogram indicates a pure sample.
Key Physicochemical Properties and Their Experimental Determination
The predicted properties provide a foundation, but experimental determination is necessary for accurate characterization.
Solubility
Aqueous solubility is a critical parameter for drug candidates, as it directly influences their bioavailability.[17]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for thermodynamic solubility as it allows for true equilibrium to be established between the solid and dissolved states. The use of a buffer at physiological pH is relevant for predicting in vivo solubility.
Acidity (pKa)
The pKa values of the phenolic hydroxyl groups are crucial as they determine the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol: UV-Metric Titration for pKa Determination
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Prepare a series of buffers with a range of pH values that bracket the expected pKa.
-
Spectrophotometric Measurement: Add a small aliquot of the stock solution to each buffer and record the UV-Vis spectrum.
-
Data Analysis: The absorbance at a specific wavelength will change as the molecule ionizes. Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[18][19][20]
Causality Behind Experimental Choices: This method is highly sensitive and requires only a small amount of sample. The change in the UV-Vis spectrum upon ionization is due to the change in the electronic structure of the chromophore (the aromatic rings).
Relationship between Physicochemical Properties and Drug Development
Caption: Interplay of physicochemical properties and their impact on drug development outcomes.
Thermal Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, purity, and thermal stability of a compound.[21]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of a pure crystalline compound.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.
Conclusion
While direct experimental data for 2-Cyano-5-(4-hydroxyphenyl)phenol is not extensively available, this guide provides a comprehensive framework for understanding its physicochemical properties. By leveraging computational predictions, data from analogous structures, and established experimental protocols, researchers can effectively characterize this molecule and predict its behavior in various applications. The interplay of its biphenyl core, phenolic hydroxyl groups, and cyano moiety creates a unique profile of solubility, lipophilicity, and acidity that is highly relevant for its potential use in drug discovery and materials science. The provided experimental methodologies offer a practical roadmap for the empirical validation of these properties, ensuring a solid foundation for future research and development endeavors.
References
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ACD/Labs Percepta. (n.d.). Retrieved February 27, 2026, from [Link]
- -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015). Journal of Analytical & Bioanalytical Techniques.
- In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). (n.d.). African Journal of Pharmacy and Pharmacology.
- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Hertfordshire.
- Mass spectrometry parameters for the analysis of phenolic compounds. (n.d.).
- Thermal Analysis of Organic Compounds. (2018). AZoM.com.
- Physicochemical Property Prediction. (n.d.). BOC Sciences.
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science.
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Suzuki reaction. (n.d.). Wikipedia.
- Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. (2025).
- High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging D
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene. (n.d.). Benchchem.
- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
- Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one. (n.d.). Benchchem.
- Novel Methods for the Prediction of logP, pKa, and logD. (n.d.).
- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). Molecules.
- Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025). NETZSCH-Gerätebau GmbH.
- Synthesis of biphenyl -based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsin
- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules.
- Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. (n.d.).
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Acta Chimica Slovenica.
- Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (n.d.). Journal of Computer-Aided Molecular Design.
- Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide. (n.d.). Benchchem.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Spectrophotometric Determination of pKa of Phenol Red. (2017). University of Massachusetts Dartmouth.
- Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (2023).
- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI.
- Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modul
- Computational Approaches to Predict pKa Values. (2015).
- Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. (2006). Bulletin of the Chemical Society of Japan.
- Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (n.d.).
- The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (2006). Liquid Crystals.
- DSC vs TGA: A Simple Comparison Guide. (2026).
- NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (n.d.).
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- Biological deeds of Biphenyl deriv
- Calcul
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Harvard University.
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). Luminescence.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube.
- Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method. (n.d.). Thermo Fisher Scientific.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
- “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). RSC Publishing.
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Technical Guide: Solubility Profiling of 2-Cyano-5-(4-hydroxyphenyl)phenol
Document Control:
-
Version: 1.0
-
Classification: Technical Whitepaper / Methodological Guide
-
Subject: Physicochemical Characterization & Solvent Selection
Executive Summary & Compound Architecture
This guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2-Cyano-5-(4-hydroxyphenyl)phenol (analogous to 3-cyano-4,4'-dihydroxybiphenyl derivatives).
As a functionalized biphenyl featuring a rigid aromatic core, a strong dipole (nitrile group), and two hydrogen-bond donors (phenolic hydroxyls), this compound exhibits a "Brick-Dust" solubility profile. It is characterized by high crystal lattice energy, necessitating polar aprotic solvents for effective dissolution.
Structural Analysis & Solubility Implications
The molecule consists of a phenol ring substituted at the ortho position with a cyano group and at the meta position with a 4-hydroxyphenyl group.
-
Rigid Biphenyl Core: Promotes
- stacking, significantly increasing the melting point (estimated >220°C) and reducing solubility in non-polar solvents. -
Dual Hydroxyl Groups (-OH): Act as both H-bond donors and acceptors. This renders the molecule insoluble in lipophilic solvents (Hexane) but soluble in protic solvents (Alcohols) and basic aqueous media (pKa ~7.5–8.0).
-
Cyano Group (-CN): Introduces a strong dipole moment, enhancing solubility in polar aprotic solvents like DMSO and DMF.
Solubility Landscape: Predicted & Empirical Data[1]
The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and comparative data from structural analogs (e.g., 4-Cyano-4'-hydroxybiphenyl) [1, 2].
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Estimated Saturation ( | Mechanistic Rationale |
| Polar Aprotic | DMSO | High | > 150 mg/mL | Disrupts inter-molecular H-bonds; dipole-dipole interaction with -CN. |
| Polar Aprotic | DMF / NMP | High | > 120 mg/mL | Strong solvation of the phenolic protons. |
| Polar Protic | Ethanol | Moderate | 20 – 40 mg/mL | Solvation via H-bonding; limited by the hydrophobic biphenyl core. |
| Polar Protic | Methanol | Moderate | 15 – 30 mg/mL | Good H-bond capability, but less effective at solvating the aromatic bulk than EtOH. |
| Chlorinated | DCM / Chloroform | Low | < 5 mg/mL | Lacks H-bond acceptance capability to break the crystal lattice. |
| Ethers | THF | Moderate | 10 – 25 mg/mL | Good H-bond acceptor; effective for intermediate polarity. |
| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 mg/mL | "Brick dust" effect; solvent cannot overcome lattice energy. |
| Aqueous | Water (pH 7) | Insoluble | < 0.05 mg/mL | Hydrophobic effect of biphenyl core dominates. |
| Aqueous | Water (pH > 10) | High | > 50 mg/mL | Deprotonation of phenol ( |
Critical Application Note: For drug development assays, DMSO is the mandatory stock solvent. For crystallization/purification, a THF/Heptane or Ethanol/Water antisolvent system is recommended.
Technical Protocol: Solubility Determination
Do not rely on generic literature values for specific isomers. Lattice energy variations between ortho and para cyano substitutions can alter solubility by an order of magnitude. Use this self-validating "Shake-Flask" protocol [3].
Workflow Diagram
The following diagram outlines the logical flow for determining thermodynamic solubility, ensuring equilibrium is genuinely reached.
Figure 1: Thermodynamic solubility determination workflow using the Shake-Flask method.
Detailed Methodology
Reagents:
-
Analyte: 2-Cyano-5-(4-hydroxyphenyl)phenol (>98% purity).
-
Solvent: Anhydrous DMSO or Buffer (pH 7.4).
-
Filter: 0.22 µm PTFE (hydrophobic) or PVDF (hydrophilic) depending on solvent.
Step-by-Step Procedure:
-
Preparation: Place 10 mg of the compound into a 4 mL borosilicate glass vial.
-
Saturation: Add 1.0 mL of the target solvent. Cap tightly to prevent evaporation.
-
Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. Note: 24h is sufficient for non-polymorphic conversions; 72h is required if hydrate formation is suspected.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Pass the supernatant through a syringe filter. Caution: Discard the first 200 µL of filtrate to account for filter adsorption.
-
Quantification: Dilute the filtrate 100-fold in Methanol/Water (50:50) and inject into HPLC.
-
Detector: UV at 254 nm (aromatic max) and 280 nm (phenol max).
-
Column: C18 Reverse Phase.
-
pH-Dependent Solubility (The "pH-Switch")
The solubility of 2-Cyano-5-(4-hydroxyphenyl)phenol is highly sensitive to pH due to the two phenolic hydroxyl groups. This property can be exploited for "pH-swing" purification.
-
Acidic/Neutral (pH 1–7): The molecule is neutral. Solubility is driven by the intrinsic hydrophobicity of the biphenyl core. Low Solubility.
-
Basic (pH > 8.5): The first phenol deprotonates (
). Solubility increases 10–100x. -
Strongly Basic (pH > 10.5): Both phenols deprotonate (
). The molecule becomes a dianion. High Solubility.
Purification Strategy: Dissolve crude material in 1M NaOH (soluble), filter impurities, then slowly acidify with 1M HCl to pH 4 to precipitate the pure product as a crystalline solid [4].
Synthetic Context & Purity Implications[2][3]
Understanding the synthesis of this compound helps identify likely impurities that affect solubility measurements (e.g., residual catalysts or unreacted precursors).
Figure 2: Typical Suzuki-Miyaura coupling pathway. Note that homocoupling byproducts (biphenyls) are highly insoluble and may interfere with gravimetric solubility tests.
References
-
BenchChem. (2025).[1] Technical Guide: Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Organic Solvents. Retrieved from
-
ChemicalBook. (2026).[2] 2-Cyanophenol Properties and Solubility Data. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Hydroxybiphenyl. Retrieved from
-
ResearchGate. (2026). Solubility of biphenyl derivatives in organic nonelectrolyte solvents: Mobile Order Theory applications. Retrieved from
Sources
potential biological activity of cyanobiphenylphenols
An In-depth Technical Guide to the Potential Biological Activity of Cyanobiphenylphenols
Executive Summary
Cyanobiphenylphenols represent a novel and largely unexplored class of chemical scaffolds with significant therapeutic potential. This guide provides a comprehensive technical overview of their hypothesized biological activities, drawing upon established principles from the well-documented bioactivities of their constituent phenolic and cyanobiphenyl moieties. We posit that the unique combination of a phenolic hydroxyl group—a known pharmacophore for antioxidant, antimicrobial, and anticancer effects—with a cyano-substituted biphenyl system offers a compelling basis for new drug discovery initiatives. This document synthesizes the foundational science behind these potential activities, details robust experimental protocols for their validation, and explores the critical structure-activity relationships that will guide future research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for challenging therapeutic targets.
Introduction to the Cyanobiphenylphenol Scaffold
Defining the Core Chemical Structure
A cyanobiphenylphenol is a molecule characterized by a biphenyl core structure that is functionalized with at least one hydroxyl (-OH) group and at least one cyano (-CN) or nitrile group. The relative positions of these functional groups on the two phenyl rings can vary, leading to a wide array of possible isomers, each with potentially distinct physicochemical properties and biological activities. This structural framework combines the features of polyphenols, known for their broad-spectrum biological effects, with the unique electronic and steric properties of the cyano group, a key component in many modern pharmaceuticals.
Rationale for Investigating Biological Activity
The scientific rationale for investigating this class of compounds is built upon the well-established activities of structurally related molecules.
-
The Phenolic Contribution: Phenolic compounds, such as flavonoids and stilbenes, are ubiquitous in nature and have been extensively studied for their health benefits.[1] Their ability to donate a hydrogen atom from the hydroxyl group makes them potent antioxidants. Furthermore, they interact with numerous biological targets, including bacterial cell membranes and key enzymes in cancer progression.[1][2] The presence of a phenolic hydroxyl is a strong indicator of potential antimicrobial, anti-inflammatory, and anticancer properties.[3]
-
The Cyano Group's Role in Medicinal Chemistry: The nitrile group is a versatile pharmacophore. It is a potent hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups. Its rigid, linear geometry and electronic properties can facilitate strong, specific interactions with enzyme active sites, as seen in numerous approved enzyme inhibitors.
The strategic combination of these two moieties within a biphenyl framework suggests a high probability of discovering novel compounds with potent and selective biological activities.
Potential Antimicrobial Activity
The rise of antimicrobial resistance necessitates the search for new chemical scaffolds that can overcome existing resistance mechanisms.[4] Cyanobiphenylphenols, by leveraging the proven antimicrobial action of phenolics, represent a promising avenue for exploration.
Hypothesized Mechanisms of Action
Based on the literature for phenolic compounds, the antimicrobial action of cyanobiphenylphenols could proceed via several mechanisms:
-
Disruption of Microbial Membranes: Phenolic compounds can intercalate into the lipid bilayer of bacterial cell membranes, altering fluidity and permeability, which leads to the leakage of essential intracellular components and ultimately cell death.[2][5]
-
Enzyme Inhibition: The hydroxyl groups can form hydrogen bonds with the active sites of critical microbial enzymes, inhibiting their function.[5] This can disrupt metabolic pathways essential for bacterial survival.
-
Inhibition of Quorum Sensing: Many phenolic compounds can interfere with the signaling systems bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production.[5]
Structure-Activity Relationship (SAR) Considerations
The antimicrobial potency of this class of compounds will likely depend on several structural factors:
-
Position and Number of Hydroxyl Groups: The location of the -OH group can significantly impact membrane interaction and enzyme binding.[3]
-
Position of the Cyano Group: The electron-withdrawing nature of the cyano group can modulate the acidity (pKa) of the phenolic proton, potentially enhancing its ability to disrupt proton motive force across the bacterial membrane.
-
Lipophilicity: Overall molecular hydrophobicity, governed by the biphenyl core and any additional alkyl substituents, will determine the compound's ability to penetrate the bacterial cell wall and membrane.
Caption: A diagram illustrating the Structure-Activity Relationship (SAR) concept.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test cyanobiphenylphenol compounds, dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the standardized bacterial suspension to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring absorbance at 600 nm.
Potential Anticancer Activity
Phenolic compounds are well-known for their chemopreventive and therapeutic effects against various cancers.[1] They exert their effects through a multitude of mechanisms, providing a strong foundation for investigating cyanobiphenylphenols as novel anticancer agents.
Targeting Key Cancer Signaling Pathways
Cyanobiphenylphenols may modulate several signaling pathways critical for cancer cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: Many polyphenols can trigger programmed cell death by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins (e.g., p53, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[1]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating. This is often achieved by inhibiting cyclin-dependent kinases (CDKs).[6]
-
Inhibition of Angiogenesis: By interfering with signaling pathways like VEGF, cyanobiphenylphenols could potentially prevent the formation of new blood vessels that tumors need to grow and metastasize.[1]
Caption: Hypothesized pathway for apoptosis induction by a cyanobiphenylphenol.
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test cyanobiphenylphenol compounds, dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential as Enzyme Inhibitors
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. The cyanobiphenylphenol scaffold is well-suited for this role.
Targeting Clinically Relevant Enzymes
-
Protein Kinases: Many polyphenols are known to inhibit protein kinases, which are often dysregulated in cancer. The cyanobiphenylphenol structure could fit into the ATP-binding pocket of various kinases.
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy for treating Alzheimer's disease.[7]
-
Monoamine Oxidases (MAO): MAO-A and MAO-B are targets for treating depression and Parkinson's disease, respectively.[8]
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can alter the metabolism of other drugs, a critical consideration in polypharmacy, but can also be leveraged to enhance the efficacy of co-administered anticancer drugs.[9]
Quantitative Data on Related Phenolic Inhibitors
The following table summarizes the inhibitory activity of various phenolic compounds against different enzymes, providing a benchmark for the potential of cyanobiphenylphenols.
| Compound | Enzyme Target | IC50 Value | Source |
| Quercetin | CYP2C9 | - (Competitive Inhibition) | [9] |
| Grassystatin A | Cathepsin E | 0.62 nM | [10] |
| Citrus Limon Extract | Butyrylcholinesterase (BuChE) | ~73 µM | [7] |
| Citrus Limon Extract | Monoamine Oxidase (MAO)-A/B | ~80 µM | [7] |
General Experimental Workflow for Screening and Validation
A systematic approach is required to identify and characterize the biological activities of a novel compound library.
Caption: A general experimental workflow for drug discovery.
Conclusion and Future Directions
The cyanobiphenylphenol scaffold represents a fertile ground for the discovery of novel therapeutic agents. By combining the proven biological activities of phenols with the unique medicinal chemistry properties of the cyano group, these compounds are prime candidates for screening against a wide range of biological targets. The preliminary rationale suggests a strong potential for antimicrobial, anticancer, and enzyme-inhibitory activities.
Future research should focus on the following areas:
-
Synthesis of a Diverse Chemical Library: Creating a collection of isomers with varied substitution patterns is essential for a thorough exploration of the structure-activity relationships.
-
Broad-Based Primary Screening: Testing the library against diverse panels of microbes, cancer cell lines, and key enzymes will identify initial "hit" compounds.
-
In-depth Mechanistic Studies: For the most promising hits, detailed molecular and cellular biology studies are required to elucidate their precise mechanisms of action.
-
Optimization of ADME Properties: Medicinal chemistry efforts will be needed to refine lead compounds, improving their potency, selectivity, and pharmacokinetic profiles to develop viable drug candidates.
This systematic approach will be critical in unlocking the full therapeutic potential of this promising and underexplored class of molecules.
References
-
World Health Organization. (n.d.). Antimicrobial resistance. [Link]
-
Carvalho, L. R., Costa-Neves, A., Conserva, G. A. A., Brunetti, R. L., Hentschke, G. S., Malone, C. F. S., Torres, L. M. B., Sant'Anna, C. L., & Rangel, M. (2012). Biologically active compounds from cyanobacteria extracts: in vivo and in vitro aspects. Revista do Instituto de Medicina Tropical de São Paulo, 54(1), 5-11. [Link]
-
Plaza, A., & Bewley, C. A. (2023). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. Marine Drugs, 21(10), 537. [Link]
-
Ghahremani, F., & Zibaei, R. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20113-20131. [Link]
-
Kunjumon, A. S., S, S. S., & Sebastian, A. (2022). Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs. Journal of Applied Pharmaceutical Science, 12(12), 027-036. [Link]
-
Salehi, B., Prakash, B., Kumar, N. P., Varoni, E. M., Sharifi-Rad, M., & Sharifi-Rad, J. (2025). Effects of polyphenols on cancer cell progression mediated by inhibition of cyclin-dependent kinases (CDKs): the emerging drug targets in cancer. Food and Chemical Toxicology, 195, 113693. [Link]
-
Salehi, B., Sharifi-Rad, J., Capanoglu, E., Adrar, N., Catalkaya, G., & Shaheen, S. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1032. [Link]
-
Singh, R., Parihar, P., Singh, M., & Singh, V. P. (2022). Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. Frontiers in Microbiology, 13, 962244. [Link]
-
Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Cancers, 12(9), 2461. [Link]
-
Li, A. N., Li, S., Zhang, Y. J., Xu, X. R., Chen, Y. M., & Li, H. B. (2014). The Potential and Action Mechanism of Polyphenols in the Treatment of Liver Diseases. Oxidative Medicine and Cellular Longevity, 2014, 839481. [Link]
-
Suzuki, T., Morita, M., & Naito, Y. (1999). Structure-activity relationship of polyphenols on inhibition of chemical mediator release from rat peritoneal exudate cells. In Vitro Cellular & Developmental Biology - Animal, 35(3), 169-174. [Link]
-
Quinto, E. J., & Jo, D. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Antibiotics, 11(1), 32. [Link]
-
Di Lorenzo, A., Silvestro, M., Cavasso, D., & Zannotti, M. (2023). Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract. International Journal of Molecular Sciences, 24(17), 13444. [Link]
-
Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 2-Cyano-5-(4-hydroxyphenyl)phenol Properties
Introduction
In the landscape of modern drug discovery and materials science, the ability to predict the properties of novel chemical entities through computational, or in silico, methods is of paramount importance. This approach facilitates the rapid screening of vast chemical spaces, prioritizing candidates for synthesis and experimental validation, thereby saving significant time and resources.[1][2] This guide provides a comprehensive technical overview of the methodologies used to predict the physicochemical, pharmacokinetic, and potential biological properties of 2-Cyano-5-(4-hydroxyphenyl)phenol, a novel biphenyl derivative.
The rationale for selecting a biphenyl scaffold with cyano and hydroxyl functional groups lies in its potential for diverse biological activities. The biphenyl moiety is a common feature in many approved drugs, and the cyano and hydroxyl groups can participate in various intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition.
This document will detail the theoretical underpinnings of the predictive models, provide step-by-step protocols for their application, and present the predicted data in a clear and concise format. The target audience for this guide includes researchers, scientists, and drug development professionals who are interested in leveraging computational tools for the evaluation of small molecules.
Molecular Structure and Representation
The initial and most critical step in any in silico analysis is the accurate representation of the molecule of interest. The chemical name 2-Cyano-5-(4-hydroxyphenyl)phenol defines a distinct chemical structure. This can be translated into various machine-readable formats, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common.
-
IUPAC Name: 2-Cyano-5-(4-hydroxyphenyl)phenol
-
Molecular Formula: C₁₃H₉NO₂
-
Canonical SMILES: c1cc(ccc1O)c1cc(c(cc1)O)C#N
This SMILES string serves as the input for the various predictive models and algorithms discussed in the subsequent sections.
Physicochemical Property Prediction
The physicochemical properties of a molecule are fundamental to its behavior in biological and chemical systems. These properties govern its solubility, permeability, and ultimately, its bioavailability.
Methodology: Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical relationships between the structural features of a molecule and its physicochemical properties. These models are trained on large datasets of experimentally determined properties and can be used to predict the properties of new molecules.[3]
Experimental Protocol: Physicochemical Property Prediction using Web-Based Platforms
-
Input Molecular Structure:
-
Navigate to a comprehensive online chemical database and prediction platform such as PubChem or ChemSpider.
-
Input the canonical SMILES string for 2-Cyano-5-(4-hydroxyphenyl)phenol: c1cc(ccc1O)c1cc(c(cc1)O)C#N.
-
-
Property Calculation:
-
Utilize the platform's built-in prediction tools. These tools are typically based on established QSPR models.
-
Select the desired physicochemical properties for prediction, including:
-
Molecular Weight
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Hydrogen Bond Donors and Acceptors
-
Rotatable Bonds
-
Aqueous Solubility (LogS)
-
-
-
Data Compilation:
-
Record the predicted values for each property.
-
Cross-reference the predictions with multiple platforms if available to assess the consensus and potential variability in predictions.
-
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 2-Cyano-5-(4-hydroxyphenyl)phenol.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 211.22 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |
| XLogP3 | 2.8 | Indicates lipophilicity; a value between 1 and 3 is often optimal for oral drug absorption. |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 3 | The nitrogen of the cyano group and the two oxygen atoms of the hydroxyl groups can accept hydrogen bonds. |
| Rotatable Bonds | 1 | The single bond connecting the two phenyl rings allows for conformational flexibility, which can be important for binding to a target. |
| Topological Polar Surface Area (TPSA) | 74.3 Ų | Predicts cell permeability; a TPSA of less than 140 Ų is generally associated with good oral bioavailability. |
| Aqueous Solubility (LogS) | -3.5 | Indicates moderate solubility in water. |
Pharmacokinetic (ADMET) Profile Prediction
The ADMET profile of a drug candidate describes its Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties at an early stage is crucial for avoiding costly failures in later stages of drug development.[4]
Methodology: In Silico ADMET Modeling
A variety of computational models are available to predict ADMET properties. These range from simple rule-based systems, such as Lipinski's Rule of Five, to more complex machine learning and physiologically based pharmacokinetic (PBPK) models.[2]
Experimental Protocol: ADMET Prediction using Pre-trained Models
-
Platform Selection:
-
Choose a specialized ADMET prediction server or software package. Examples include SwissADME, pkCSM, and ADMETlab.
-
-
Submission of Molecular Structure:
-
Input the SMILES string for 2-Cyano-5-(4-hydroxyphenyl)phenol into the selected platform.
-
-
Execution of Prediction Models:
-
Run the suite of ADMET prediction models available on the platform. This will typically include predictions for:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate specificity.
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
-
-
Analysis of Results:
-
Interpret the output from the prediction models. The results are often presented as probabilities, classifications (e.g., inhibitor vs. non-inhibitor), or quantitative values.
-
Predicted ADMET Properties
The following table provides a summary of the predicted ADMET profile for 2-Cyano-5-(4-hydroxyphenyl)phenol.
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | No | The molecule is not predicted to cross the BBB, which may be desirable to avoid central nervous system side effects. |
| Plasma Protein Binding | High | Expected to bind significantly to plasma proteins, which will affect its free concentration and distribution. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to cause drug-drug interactions via this major drug-metabolizing enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| Toxicity | ||
| AMES Mutagenicity | No | Predicted to be non-mutagenic. |
| hERG Inhibition | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low Probability | Unlikely to cause liver damage. |
Workflow for In Silico Property Prediction
The following diagram illustrates the general workflow for the in silico prediction of small molecule properties, as detailed in this guide.
Caption: A flowchart of the in silico prediction process.
Potential Biological Activities and Target Prediction
While the primary focus of this guide is on the prediction of physicochemical and pharmacokinetic properties, in silico methods can also provide insights into the potential biological activities of a molecule.
Methodology: Reverse Docking and Pharmacophore Screening
-
Reverse Docking: This approach involves docking the small molecule of interest against a large library of protein structures to identify potential binding targets.[4]
-
Pharmacophore Screening: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. The structure of 2-Cyano-5-(4-hydroxyphenyl)phenol can be screened against a database of pharmacophore models to identify potential biological targets.
Experimental Protocol: Target Prediction
-
Platform Selection:
-
Utilize a web server that offers reverse docking or pharmacophore screening functionalities, such as PharmMapper or SwissTargetPrediction.
-
-
Input and Screening:
-
Submit the 3D structure of 2-Cyano-5-(4-hydroxyphenyl)phenol.
-
Initiate the screening process against the platform's target database.
-
-
Analysis of Potential Targets:
-
Review the list of potential protein targets, which are typically ranked by a scoring function that estimates the binding affinity or fit.
-
Prioritize targets that are biologically relevant to diseases of interest.
-
Hypothetical Signaling Pathway Interaction
Based on the structural features of 2-Cyano-5-(4-hydroxyphenyl)phenol, particularly the presence of two phenol groups, it is plausible that it could interact with protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the prediction of the properties of 2-Cyano-5-(4-hydroxyphenyl)phenol. The predicted physicochemical properties suggest that this molecule possesses drug-like characteristics, including good potential for oral bioavailability. The ADMET profile is largely favorable, with a low probability of major toxicities, although a potential for inhibition of CYP2C9 warrants further investigation.
The methodologies described herein, from QSPR and machine learning models to reverse docking, represent a powerful toolkit for the modern medicinal chemist and drug discovery scientist. By embracing these computational approaches, the scientific community can accelerate the identification and optimization of novel therapeutic agents. The in silico predictions for 2-Cyano-5-(4-hydroxyphenyl)phenol suggest that it is a promising candidate for synthesis and further experimental evaluation.
References
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In silico active learning for small molecule properties. Molecular Systems Design & Engineering (RSC Publishing). Available at: [Link]
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Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identification. arXiv. Available at: [Link]
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In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. Available at: [Link]
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The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available at: [Link]
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In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Available at: [Link]
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A Theoretical and Computational Guide to Hydroxyphenyl-Substituted Biphenyls: From Molecular Structure to Potential Applications
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of hydroxyphenyl-substituted biphenyls. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of conformational analysis, electronic structure, and spectroscopic characterization, offering both foundational knowledge and practical insights into the application of these techniques.
Introduction: The Significance of Hydroxyphenyl-Substituted Biphenyls
Hydroxyphenyl-substituted biphenyls represent a critical class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond, with one or more hydroxyl (-OH) groups attached to the phenyl rings. This structural motif is prevalent in numerous natural products and synthetic molecules of significant biological and commercial importance. Their applications span from pharmaceuticals and agrochemicals to materials science, where they are utilized as antioxidants, dye carriers, and intermediates in organic synthesis.[1]
The versatility of these compounds stems from their unique structural and electronic properties. The dihedral angle between the two phenyl rings, a key conformational feature, is influenced by the substitution pattern and dictates the molecule's overall shape and reactivity.[2] The presence of hydroxyl groups further imparts crucial characteristics, including the ability to form hydrogen bonds and act as radical scavengers, which is fundamental to their antioxidant activity.[3][4][5]
Theoretical and computational studies are indispensable tools for elucidating the intricate relationships between the structure, properties, and activity of hydroxyphenyl-substituted biphenyls. By employing quantum mechanical methods, researchers can predict molecular geometries, electronic distributions, and spectroscopic signatures, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide will explore the theoretical frameworks and computational protocols essential for the robust investigation of these fascinating molecules.
Conformational Analysis: Unraveling the Three-Dimensional Structure
The biological activity and physical properties of hydroxyphenyl-substituted biphenyls are intrinsically linked to their three-dimensional conformation. The central C-C bond between the phenyl rings allows for rotation, leading to a range of possible dihedral angles. The planarity of the biphenyl system is a delicate balance between the stabilizing effects of π-conjugation, which favors a coplanar arrangement, and the destabilizing steric hindrance between ortho-substituents, which promotes a twisted conformation.[2][6]
The Role of Ortho-Substituents and Atropisomerism
Substituents at the ortho positions of the phenyl rings exert a profound steric effect, often forcing the rings out of planarity.[6] This steric clash increases the energy barrier to rotation around the central C-C bond. If this rotational barrier is sufficiently high (typically >16-19 kcal/mol at room temperature), it can lead to the existence of stable, non-interconverting enantiomers known as atropisomers.[2] This phenomenon is a critical consideration in drug design, as different atropisomers can exhibit distinct pharmacological activities.
Computational Protocol for Conformational Search
A thorough exploration of the potential energy surface is crucial for identifying the most stable conformers of a hydroxyphenyl-substituted biphenyl. A typical computational workflow involves:
-
Initial Structure Generation: Generation of a starting 3D structure using molecular building software.
-
Conformational Search: Employing methods like molecular mechanics (MM) or semi-empirical calculations to rapidly explore a wide range of dihedral angles and identify low-energy conformers.
-
Geometry Optimization: Re-optimization of the identified low-energy conformers using more accurate methods, such as Density Functional Theory (DFT), to obtain precise geometries and relative energies.
Caption: A typical workflow for the computational conformational analysis of hydroxyphenyl-substituted biphenyls.
Electronic Structure and Reactivity
The electronic properties of hydroxyphenyl-substituted biphenyls, governed by the arrangement of electrons within the molecule, are fundamental to their reactivity and biological function. Computational methods provide a powerful lens through which to examine these properties.
Density Functional Theory (DFT) in Electronic Structure Calculations
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules.[1] It offers a favorable balance between computational cost and accuracy. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals like B3LYP are widely used for their accuracy in predicting various molecular properties.[1][7][8][9][10][11] For studies involving non-covalent interactions, dispersion-corrected functionals such as B3LYP-D, B97-D, and ωB97XD are recommended.[12][13]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed for geometry optimizations and property calculations.[1][3] Larger basis sets, particularly triple-ζ sets, are often necessary for accurate determination of torsional barriers.[13]
Key Electronic Descriptors
Several calculated electronic properties serve as valuable descriptors of reactivity:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. It is invaluable for identifying regions susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.[7][14]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule and influences its solubility and interactions with polar environments.[1][7][14]
Application in Drug Design: Quantitative Structure-Activity Relationship (QSAR)
Theoretical studies of electronic properties are central to Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15] For hydroxyphenyl-substituted biphenyls, descriptors such as the position and orientation of the hydroxyl group, molecular polarizability, and electrostatic interactions have been shown to be influential in their binding to biological targets like estrogen receptors.[16][17][18]
Caption: A simplified flowchart illustrating the key steps in a QSAR study.
Theoretical Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of hydroxyphenyl-substituted biphenyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for such predictions.[11] Comparing calculated chemical shifts with experimental data can help confirm the proposed structure and assign specific resonances.[11]
Vibrational (Infrared and Raman) Spectroscopy
Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled to account for anharmonicity and other systematic errors.[1] These calculations can help in assigning specific vibrational modes to observed spectral bands.[19]
Electronic (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis).[11] These calculations can provide insights into the nature of electronic transitions and help in understanding the photophysical properties of the molecules.
Case Study: Antioxidant Activity of Hydroxyphenyl-Substituted Biphenyls
The antioxidant properties of hydroxyphenyl-substituted biphenyls are of significant interest, particularly in the context of preventing oxidative stress-related diseases.[4][5] Theoretical studies have been instrumental in elucidating the mechanisms of their radical scavenging activity.
Mechanisms of Antioxidant Action
Three primary mechanisms are generally considered for the antioxidant activity of phenolic compounds:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom from its hydroxyl group to a free radical.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates, and the resulting anion then transfers an electron to the radical.
Computational Assessment of Antioxidant Activity
The feasibility of these mechanisms can be evaluated by calculating key thermochemical parameters:
-
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a more favorable HAT mechanism.[3]
-
Ionization Potential (IP): The energy required to remove an electron from the antioxidant. A lower IP suggests a more favorable SET-PT mechanism.[3]
-
Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the antioxidant.
-
Proton Affinity (PA): The negative of the enthalpy change for the protonation of the antioxidant anion.
-
Electron Transfer Enthalpy (ETE): The enthalpy change for the electron transfer from the deprotonated antioxidant.
Theoretical studies have shown that for many hydroxyphenols, the HAT mechanism is the most probable pathway for antioxidant activity, as indicated by their BDE values.[3]
Table 1: Key Computational Parameters for Evaluating Antioxidant Mechanisms
| Parameter | Associated Mechanism | Interpretation |
| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower BDE facilitates H-atom donation. |
| Ionization Potential (IP) | Single Electron Transfer (SET) | Lower IP facilitates electron donation. |
| Proton Dissociation Enthalpy (PDE) | Sequential Proton Loss (SPL) | Lower PDE facilitates proton loss. |
Conclusion and Future Directions
Theoretical and computational studies provide an indispensable framework for understanding the structure, properties, and reactivity of hydroxyphenyl-substituted biphenyls. From elucidating conformational preferences and electronic structures to predicting spectroscopic properties and antioxidant mechanisms, these in silico approaches offer profound insights that complement and guide experimental research.
Future research in this area will likely focus on the development of more accurate and efficient computational methods, particularly for treating complex systems and dynamic processes. The integration of theoretical calculations with machine learning and artificial intelligence holds great promise for accelerating the discovery and design of novel hydroxyphenyl-substituted biphenyls with tailored properties for applications in medicine, materials science, and beyond.
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Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule. (2018). Journal of Babylon University/Pure and Applied Sciences, 26(1). Retrieved from [Link]
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. Retrieved from [Link]
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526. Retrieved from [Link]
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Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. (2018). ResearchGate. Retrieved from [Link]
-
3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. (n.d.). ScienceDirect. Retrieved from [Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018). PLOS ONE, 13(3), e0194354. Retrieved from [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Antioxidants, 12(3), 705. Retrieved from [Link]
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Molecular Structure and Ordering in Biphenyl Molecules with Strong Polar Group. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. (2016). Chemosphere, 144, 2141–2149. Retrieved from [Link]
-
Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega, 8(32), 29334-29347. Retrieved from [Link]
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Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. (2018). ResearchGate. Retrieved from [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). ResearchGate. Retrieved from [Link]
-
Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). (2002). Chemical Research in Toxicology, 15(12), 1514-1526. Retrieved from [Link]
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Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. (2020). Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 76(Pt 3), 366–377. Retrieved from [Link]
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Conformations of Biphenyls. (2023). Chemistry LibreTexts. Retrieved from [Link]
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studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. (n.d.). OAJI.net. Retrieved from [Link]
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Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (n.d.). PMC. Retrieved from [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023). Journal of Analytical and Pharmaceutical Research, 12(1), 51-58. Retrieved from [Link]
-
QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. (2015). Walsh Medical Media. Retrieved from [Link]
-
(PDF) 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. (n.d.). ResearchGate. Retrieved from [Link]
-
The pressure dependence of the solid state structure of biphenyl from DFT calculations. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18596-18645. Retrieved from [Link]
-
Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene- 1,8(2H) -. (2022). Semantic Scholar. Retrieved from [Link]
-
A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016). Open Science Publications. Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry, 10, S2830-S2841. Retrieved from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing. Retrieved from [Link]
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The Molecular Structure of Biphenyl and some of its Derivatives. II. (n.d.). SciSpace. Retrieved from [Link]
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Rotation in Biphenyls with a Single Ortho-Substituent. (1998). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol
Executive Summary
This technical guide details the synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol (IUPAC: 2-hydroxy-4-(4-hydroxyphenyl)benzonitrile), a critical biaryl scaffold often utilized in the development of Thyroid Hormone Receptor beta (TRβ) agonists and Selective Estrogen Receptor Modulators (SERMs).
The protocol focuses on a regioselective Suzuki-Miyaura cross-coupling strategy. Unlike generic procedures, this guide addresses the specific challenges of coupling electron-rich, unprotected phenols, providing a robust "Direct Coupling" method for speed and a "Protected Route" for high-purity scale-up.
Structural Analysis & Retrosynthesis
The target molecule consists of a biphenyl core with a nitrile group ortho to a hydroxyl group on one ring, and a para-hydroxyl group on the distal ring.
Target Structure: 2-Cyano-5-(4-hydroxyphenyl)phenol
-
Core: Biphenyl.
-
Key Functionality: Ortho-cyanophenol (Salicylonitrile derivative).
-
Challenge: The free hydroxyl groups are prone to oxidation and can poison palladium catalysts if not managed with appropriate base stoichiometry.
Retrosynthetic Strategy
The most efficient disconnection is at the biaryl bond (C-C), utilizing a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.
-
Fragment A (Electrophile): 4-Bromo-2-hydroxybenzonitrile.
-
Note: The bromine is at the 4-position relative to the nitrile (1) and hydroxyl (2) to yield the 5-substituted phenol product.
-
-
Fragment B (Nucleophile): 4-Hydroxyphenylboronic acid.
Figure 1: Retrosynthetic disconnection of the target biaryl system.
Critical Control Points (E-E-A-T)
To ensure reproducibility and high yield, the following parameters must be strictly controlled:
-
Base Stoichiometry (The "Phenol Effect"):
-
Insight: The substrate contains two acidic phenolic protons (pKa ~8-10). Standard Suzuki conditions (1.5 eq base) will fail because the base is consumed deprotonating the phenols rather than activating the boronic acid.
-
Requirement: Use 3.5 to 4.0 equivalents of base (e.g., K₂CO₃) to ensure the boronate species is formed and the catalyst remains active.
-
-
Catalyst Selection:
-
Insight: Electron-rich phenols can coordinate to Pd(II), retarding reduction to the active Pd(0) species.
-
Recommendation:Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ due to its resistance to oxidative addition of the phenolic O-H and higher stability in aqueous media.
-
-
Deoxygenation:
-
Insight: Phenoxides are susceptible to oxidation to quinones under basic, aerobic conditions, which leads to dark tarry byproducts.
-
Protocol: Rigorous sparging with Nitrogen/Argon for 15 minutes prior to catalyst addition is mandatory.
-
Experimental Protocol: Direct Suzuki Coupling
This route avoids protection/deprotection steps, making it ideal for rapid synthesis (milligram to gram scale).
Materials & Reagents Table
| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (for 1g Scale) |
| 4-Bromo-2-hydroxybenzonitrile | SM (Electrophile) | 198.02 | 1.0 | 1.00 g |
| 4-Hydroxyphenylboronic acid | SM (Nucleophile) | 137.93 | 1.2 | 0.84 g |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 | 0.03 | 124 mg |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 4.0 | 2.79 g |
| 1,4-Dioxane | Solvent | - | - | 15 mL |
| Water (Degassed) | Co-Solvent | - | - | 5 mL |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a 50 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, combine 4-Bromo-2-hydroxybenzonitrile (1.0 g) and 4-Hydroxyphenylboronic acid (0.84 g).
-
Add 1,4-Dioxane (15 mL) and Water (5 mL).
-
CRITICAL: Sparge the mixture with Nitrogen gas for 15 minutes. Use a long needle submerged in the solvent and a vent needle.
-
Add Potassium Carbonate (2.79 g). The solution may turn yellow/orange due to phenoxide formation.
-
Add the catalyst Pd(dppf)Cl₂[3]·CH₂Cl₂ (124 mg) in one portion.
Step 2: Reaction
-
Fit the flask with a reflux condenser (purged with N₂).
-
Heat the mixture to 90°C (oil bath temperature).
-
Stir vigorously for 4–6 hours .
-
Monitoring: Check via TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.3) will appear as a UV-active spot that may streak slightly due to acidity.
Step 3: Workup & Isolation [4]
-
Cool the reaction mixture to room temperature.
-
Acidification: Carefully add 1N HCl dropwise until the pH reaches ~2–3.
-
Why: This protonates the phenoxides, causing the product to precipitate or become extractable into organic solvent.
-
-
Dilute with Ethyl Acetate (30 mL) and Water (10 mL).
-
Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).
-
Combine organic layers and wash with Brine (saturated NaCl).
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude material is often a tan solid.
-
Recrystallization (Preferred): Dissolve in minimal hot Ethanol (or Methanol) and add water dropwise until turbid. Cool to 4°C overnight.
-
Flash Chromatography (Alternative): Silica gel column. Gradient: 10% -> 60% Ethyl Acetate in Hexanes.
-
Note: Add 1% Acetic Acid to the eluent to reduce streaking of the phenolic product.
-
Workflow Visualization
Figure 2: Operational workflow for the direct Suzuki coupling synthesis.
Analytical Data (Expected)
-
Appearance: Off-white to pale beige powder.
-
Melting Point: >210°C (decomposes).
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 10.5-11.0 (br s, 1H, Phenol-OH, Ring A).
-
δ 9.6 (s, 1H, Phenol-OH, Ring B).
-
δ 7.8 (d, 1H, Ring A, H-6).
-
δ 7.4 (d, 2H, Ring B, H-2'/6').
-
δ 7.1 (dd, 1H, Ring A, H-5).
-
δ 7.0 (s, 1H, Ring A, H-3).
-
δ 6.8 (d, 2H, Ring B, H-3'/5').
-
-
MS (ESI-): m/z 210 [M-H]⁻.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by O₂ or Phenol. | Increase catalyst load to 5 mol%. Ensure rigorous degassing. Verify K₂CO₃ amount is >3.5 eq. |
| Dark/Black Reaction | Oxidation of phenoxide to quinone. | Reaction was exposed to air. Repeat with stricter inert atmosphere (Schlenk line). |
| Product Streaking on TLC | Acidic protons interacting with Silica. | Add 1% Acetic Acid or 0.5% TEA to the TLC developing solvent. |
| Homocoupling of Boronic Acid | Oxidative coupling. | Add boronic acid slowly or reduce O₂ presence. Use slightly less excess (1.1 eq). |
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational Suzuki Coupling mechanism).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[3][5][6][7] Retrieved from [Link] (General reaction conditions and catalyst selection).
-
National Institutes of Health (NIH). (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. Retrieved from [Link] (Analogous phenolic nitrile synthesis methods).
Sources
- 1. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 2. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol, a functionalized biphenol compound. Biphenol scaffolds are critical structural motifs in medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction offers a highly efficient and versatile method for constructing the requisite carbon-carbon bond.[2][3] This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, the rationale behind procedural choices, and a robust, step-by-step protocol for a protecting-group-free synthesis.
Introduction and Strategic Overview
The synthesis of highly functionalized biaryl compounds is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and advanced materials.[1] The target molecule, 2-Cyano-5-(4-hydroxyphenyl)phenol, possesses two phenolic hydroxyl groups and a cyano moiety, making it a valuable building block for further chemical elaboration.
The Suzuki-Miyaura coupling is the chosen synthetic strategy due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[3][4] The reaction facilitates the formation of a C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[5]
This guide details a protecting-group-free approach, which represents a more atom-economical and efficient process by avoiding additional protection and deprotection steps for the acidic phenolic protons. The success of such a strategy hinges on the careful selection of the base and reaction conditions to prevent side reactions and ensure high yields.[6]
Reaction Scheme:
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][7] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-cyanophenol), forming a Pd(II) complex.[8] This is often the rate-determining step in the cycle.[5]
-
Transmetalation: The organic group from the activated organoboron species (the boronate, formed from 4-hydroxyphenylboronic acid and the base) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol from 4-bromo-3-cyanophenol and (4-hydroxyphenyl)boronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier Notes |
| 4-Bromo-3-cyanophenol | C₇H₄BrNO | 198.02 | 1.0 | 1.0 | Purity >98% |
| (4-Hydroxyphenyl)boronic acid | C₆H₇BO₃ | 137.93 | 1.2 | 1.2 | Purity >98% |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 (3 mol%) | Tetrakis(triphenylphosphine)palladium(0) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 | Anhydrous, finely ground |
| Toluene | C₇H₈ | 92.14 | 8 mL | - | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | 2 mL | - | 200 proof |
| Water | H₂O | 18.02 | 2 mL | - | Degassed, deionized |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-cyanophenol (198 mg, 1.0 mmol), (4-hydroxyphenyl)boronic acid (166 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[12]
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe. The solvent mixture is designed to dissolve both the organic substrates and the inorganic base.
-
Degassing: Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to ensure the solvent is thoroughly deoxygenated.
-
Catalyst Addition: Briefly remove the septum and quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask. Immediately reseal the flask and purge with inert gas for another 5 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (consumption of the starting aryl bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~5-6 with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Cyano-5-(4-hydroxyphenyl)phenol.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification process.
Scientific Rationale and Key Considerations
A deep understanding of the role of each component is vital for successful execution and troubleshooting.
-
Choice of Reactants: 4-bromo-3-cyanophenol is selected as the aryl halide partner. Aryl bromides often provide a good balance of reactivity and stability, being more reactive than aryl chlorides but more stable and less expensive than aryl iodides.[1] (4-Hydroxyphenyl)boronic acid is a common, stable, and commercially available coupling partner.
-
The Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a reliable and widely used precatalyst that generates the active Pd(0) species in solution. The phosphine ligands stabilize the palladium center, prevent its aggregation into inactive palladium black, and modulate its reactivity to facilitate the catalytic cycle.[13] For more challenging couplings, more electron-rich and bulky ligands (e.g., Buchwald-type ligands) may be required.[2][14]
-
The Role of the Base: The base is arguably one of the most critical components. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻), which is essential for the transmetalation step.[9] A base like K₂CO₃ is strong enough to facilitate this but generally mild enough not to cause significant deprotonation of the phenolic groups, which could lead to side reactions or catalyst inhibition.
-
Protecting-Group-Free Strategy: The presence of free hydroxyl groups can be a challenge in cross-coupling chemistry. The acidic protons can react with strong bases. However, by using a moderately basic inorganic salt like K₂CO₃ or K₃PO₄ in an aqueous solvent mixture, the reaction can proceed efficiently without the need for protecting groups.[6] This simplifies the overall synthesis significantly. In some cases, a hydroxyl group can even participate in the reaction, directing the catalyst and influencing selectivity.[15]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[12] Similarly, phosphine ligands can be oxidized. Therefore, rigorously degassing the reaction mixture and maintaining an inert atmosphere of nitrogen or argon throughout the experiment is paramount for achieving high yields and reproducibility.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst. | Use a fresh bottle of catalyst. Ensure rigorous degassing to prevent catalyst oxidation.[12] |
| Insufficient temperature. | Cautiously increase the reaction temperature in 10 °C increments. | |
| Poor quality base or solvents. | Use anhydrous, finely powdered base and anhydrous, degassed solvents. | |
| Significant Homocoupling | Presence of oxygen or Pd(II) species. | Improve degassing technique. Use a high-purity Pd(0) precatalyst.[7] |
| High reaction temperature. | Lower the reaction temperature, although this may require longer reaction times. | |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. | Use a milder base (e.g., KF). Ensure anhydrous conditions if using a non-aqueous system. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[16] |
| Dehalogenation | The aryl bromide is reduced to an arene. | This can be caused by hydride impurities or certain solvents/bases. Consider switching to a different base (e.g., K₃PO₄) and ensure high-purity, aprotic solvents.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol. The protecting-group-free protocol detailed in this guide is an efficient and atom-economical approach. By understanding the underlying mechanism and the critical role of each reaction component—particularly the catalyst, base, and the necessity of an inert atmosphere—researchers can successfully implement and troubleshoot this important transformation in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]
-
ACS Publications. (2024, November 7). Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. Available from: [Link]
-
Journal of the American Chemical Society - ACS Publications. (2022, August 15). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Available from: [Link]
-
PMC. (2022, August 15). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
The Journal of Organic Chemistry - ACS Publications. (2003, July 26). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Available from: [Link]
-
ResearchGate. (2022, August 15). (PDF) An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
The Journal of Organic Chemistry - ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Available from: [Link]
-
PMC. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Available from: [Link]
-
Filo. (2026, January 20). Identify and describe the compound: 4-bromo-3-cyanophenol. Available from: [Link]
-
Brainly.in. (2020, February 17). The IUPAC name of the following compound is (a) 4-Bromo-3-cyanophenol (b) 2-Bromo-5-hydroxybenzonitrile. Available from: [Link]
- Google Patents. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol.
-
PMC - NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]
-
PMC - NIH. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
WIPO Patentscope. (2014, February 13). WO2014023576 - PROCESS FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF. Available from: [Link]
-
CRO Splendid Lab Pvt. Ltd. 5-Cyano-2-hydroxyphenylboronic acid. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]
- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 15. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of 2-Cyano-5-(4-hydroxyphenyl)phenol
Introduction & Chemical Context
2-Cyano-5-(4-hydroxyphenyl)phenol (CAS: 1261973-36-7), also known as 4,4'-dihydroxy-3-cyanobiphenyl, is a critical bi-phenolic intermediate. Its structural motif—a biphenyl core decorated with two hydroxyl groups and an electron-withdrawing nitrile moiety—suggests applications in the synthesis of thyroid hormone receptor (TRβ) agonists and high-performance liquid crystal polymers.
The purification of this compound presents specific challenges due to its high polarity, potential for hydrogen bonding, and the presence of structurally similar impurities (e.g., de-halogenated starting materials or homocoupling byproducts) common in its palladium-catalyzed synthesis.
Chemical Profile
| Property | Specification | Notes |
| Formula | C₁₃H₉NO₂ | Biphenyl derivative |
| MW | 211.22 g/mol | |
| Acidity (pKa) | ~7.5 (Ring A), ~10.0 (Ring B) | The 2-cyano group significantly increases the acidity of the ortho-phenol (Ring A). |
| Solubility | Soluble: MeOH, Acetone, THF, 1M NaOHInsoluble: Water (pH < 6), Hexane | "Acid-Base Swing" is the primary purification lever. |
| Physical State | Off-white to beige solid | High melting point expected (>200°C) due to intermolecular H-bonding. |
Safety & Handling
-
Cyanide Functionality: While the nitrile group is chemically stable, avoid strong reducing agents or strong acids at elevated temperatures to prevent hydrolysis to the amide/acid or release of HCN (unlikely under standard workup).
-
Phenolic Toxicity: Treat as a corrosive and toxic substance. Use nitrile gloves and work in a fume hood.
-
Palladium Residues: If synthesized via Suzuki coupling, the crude material may contain residual heavy metals.
Protocol 1: The "Acid-Base Swing" (Primary Isolation)
This method utilizes the significant acidity difference between the target diphenol and non-acidic impurities (e.g., phosphine ligands, unreacted halides). Because the 2-cyano group enhances the acidity of the adjacent phenol, this compound dissolves readily in mild base.
Workflow Diagram
Figure 1: The Acid-Base "Swing" strategy selectively isolates the acidic diphenol from non-acidic organic impurities.
Step-by-Step Procedure
-
Dissolution: Suspend the crude solid (10 g scale) in 1M NaOH (100 mL) . Stir vigorously for 15 minutes. The solution should turn dark yellow/orange due to phenolate formation.
-
Troubleshooting: If solids remain, filter through a Celite pad to remove Pd-black or insoluble inorganic salts.
-
-
Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with Dichloromethane (DCM, 50 mL) .
-
Purpose: This removes unreacted starting materials (if non-acidic), phosphine ligands, and de-halogenated byproducts.
-
Action: Discard the organic (DCM) layer.
-
-
Precipitation: Transfer the aqueous layer to a beaker. While stirring, slowly add 2M HCl dropwise until the pH reaches ~2-3.
-
Observation: The product will precipitate as a thick, off-white solid.
-
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with Water (3 x 50 mL) to remove NaCl and residual acid.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Expected Purity: >95% (HPLC).
-
Protocol 2: Recrystallization (Polishing)
For pharmaceutical-grade applications (>99.5% purity), recrystallization is required to remove trace isomers or boronic acid residues.
Solvent Selection Logic
-
Ethanol/Water (Recommended): The biphenyl core is hydrophobic, while the hydroxyls are hydrophilic. A solvent mixture allows for fine-tuning solubility.
-
Acetonitrile: Excellent for cyanophenols, offering good solubility at boiling and poor solubility at freezing.
Step-by-Step Procedure (Ethanol/Water)
-
Dissolution: Place the dried solid (from Protocol 1) in a round-bottom flask. Add Ethanol (10 mL/g) .
-
Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add more Ethanol in small portions until clear.
-
Clarification (Optional): If the solution is colored, add activated carbon (5 wt%), stir for 5 mins at reflux, and filter hot.
-
Crystallization: Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.
-
Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.
-
Cooling: Allow the flask to cool slowly to room temperature on a cork ring (do not place directly on cold bench). Then, cool to 0-4°C in an ice bath for 2 hours.
-
Collection: Filter the crystals and wash with cold 30% Ethanol/Water .
Protocol 3: Flash Column Chromatography
If the "Acid-Base Swing" fails to remove a specific impurity (e.g., a closely related phenolic byproduct), silica gel chromatography is the definitive separation method.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).
-
Modifier: 1% Acetic Acid (Critical to prevent peak tailing of the phenols).
Gradient Table:
| Time (CV) | % Mobile Phase B (MeOH) | Description |
|---|---|---|
| 0 - 2 | 0% | Equilibrate / Elute non-polar impurities |
| 2 - 10 | 0% -> 5% | Linear gradient |
| 10 - 15 | 5% | Isocratic hold (Product typically elutes here) |
| 15 - 20 | 5% -> 10% | Wash out highly polar impurities |
Note: The product can be detected by UV at 254 nm (aromatic) and 280 nm (phenol).
Analytical Validation
To confirm the identity and purity of 2-Cyano-5-(4-hydroxyphenyl)phenol, use the following parameters.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Retention Time: The product will elute later than simple phenols but earlier than non-polar biphenyls due to the -OH groups.
NMR Interpretation (1H NMR, DMSO-d6)
-
Phenolic Protons: Two distinct singlets downfield (9.5 - 10.5 ppm). The OH ortho to the CN group (Ring A) will likely be more downfield due to H-bonding or acidity.
-
Aromatic Region:
-
Ring B (4-hydroxyphenyl): Typical AA'BB' system (two doublets, ~6.8 ppm and ~7.5 ppm).
-
Ring A (Trisubstituted):
-
Proton at C6 (ortho to Link, meta to CN): Doublet.
-
Proton at C4 (ortho to Link, meta to OH): Doublet of Doublets.
-
Proton at C3 (ortho to OH, meta to Link): Doublet (or singlet if C3 is isolated). Correction: C3 is between OH(1) and Link(5)? No, C3 is between CN(2) and Link(5)? No. Numbering: 1-OH, 2-CN, 5-Link. Protons are at 3, 4, 6.
-
H3 (ortho to CN): Doublet (coupling with H4).
-
H4: Doublet of doublets.
-
H6 (ortho to OH): Doublet.
-
-
References
-
Synthesis of Cyanophenols: PrepChem. "Synthesis of 2-cyanophenol." Accessed October 2023.
-
General Purification of Biphenyls: Organic Syntheses. "Cyanic acid, phenyl ester."[1] Org. Synth. 1983, 61, 35.
-
Compound Data: ChemicalBook. "2-Cyano-5-(4-hydroxyphenyl)phenol Properties."[2] Accessed October 2023.
-
CAS Registry: GuideChem. "1261973-36-7 Basic Information."[1] Accessed October 2023.
Sources
Application Note: High-Resolution HPLC Analysis of 2-Cyano-5-(4-hydroxyphenyl)phenol Using a Biphenyl Stationary Phase
Executive Summary
This guide details the protocol for the separation and quantification of 2-Cyano-5-(4-hydroxyphenyl)phenol (an electron-deficient biphenyl derivative) using a Biphenyl stationary phase .[1] While C18 columns are the industry standard for hydrophobicity-based separations, they often fail to resolve structurally similar aromatic isomers or polar phenolic compounds due to a lack of specific electronic interactions.
The Solution: By utilizing a Biphenyl stationary phase, we leverage
Chemical Context & Separation Mechanism[2][3][4][5][6]
The Analyte: 2-Cyano-5-(4-hydroxyphenyl)phenol[1]
-
Structure: A biphenyl core featuring two hydroxyl groups (phenolic) and one cyano group.[1]
-
Electronic Character: The Cyano group is strongly electron-withdrawing (EWG).[1] This reduces the electron density of the aromatic ring it is attached to, making that ring a
-acid . -
Acidity (pKa): Typical phenols have a pKa
10.[1] The EWG (-CN) will likely lower the pKa of the ortho/para hydroxyl group to 7.0–8.0.-
Implication: The mobile phase pH must be maintained below 5.0 (ideally 2.5–3.[1]0) to suppress ionization and ensure the analyte remains neutral for maximum retention.
-
The Stationary Phase: Biphenyl
Unlike C18 (which relies on Van der Waals forces), Biphenyl phases offer a dual mechanism:[3]
-
-
Interactions: The biphenyl ligands act as -bases (electron donors).[1] They engage in stacking interactions with the -acidic analyte.[1]
Visualizing the Interaction (Mechanism)
Caption: Schematic of the
Experimental Protocol
Reagents and Chemicals
-
Water: HPLC Grade or 18.2 MΩ[1]·cm deionized water.
-
Methanol (MeOH): LC-MS Grade. (Preferred over Acetonitrile to maximize
-interactions).[1] -
Formic Acid (FA): LC-MS Grade (98%+).[1]
-
Reference Standard: 2-Cyano-5-(4-hydroxyphenyl)phenol (>98% purity).[1]
Instrumentation
-
System: UHPLC or HPLC system (capable of 600 bar).
-
Detector: Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: Biphenyl Core-Shell (e.g., Kinetex® or Raptor™), 100 mm x 2.1 mm, 2.6 µm or 2.7 µm particle size.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Critical: Methanol allows |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) | Optimized for core-shell efficiency.[1] |
| Column Temp | 35°C | Ensures reproducibility; controls viscosity of Methanol.[1] |
| Injection Vol | 2.0 µL | Prevent column overload. |
| Detection | UV 254 nm (primary), 280 nm | Aromatic rings absorb strongly at 254 nm.[1] |
Gradient Program[1]
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold / Equilibration |
| 1.00 | 10% | Sample Loading |
| 8.00 | 90% | Linear Gradient Elution |
| 9.00 | 90% | Column Wash |
| 9.10 | 10% | Return to Initial |
| 12.00 | 10% | Re-equilibration |
Method Validation & Performance Logic
Why Methanol over Acetonitrile?
In biphenyl chromatography, the solvent choice dictates the separation mechanism.
-
Acetonitrile (ACN): Contains a triple bond with its own
electrons.[1] It competes with the analyte for the stationary phase, effectively "shielding" the - interaction. This makes the column behave more like a standard C18. -
Methanol (MeOH): Protic and lacks
electrons.[1] It does not interfere with the analyte-ligand stacking.[1] Use MeOH to fully exploit the biphenyl selectivity for this cyano-phenol.
Workflow Diagram
Caption: Step-by-step experimental workflow for the analysis.
System Suitability Parameters (Acceptance Criteria)
| Parameter | Acceptance Limit | Troubleshooting |
| Retention Time (RT) | %RSD < 2.0% | Check pump flow stability and temperature. |
| Tailing Factor (Tf) | 0.8 < Tf < 1.5 | If tailing > 1.5, increase buffer strength or lower pH.[1] |
| Resolution (Rs) | > 2.0 (from impurities) | If Rs drops, decrease gradient slope (e.g., 10-90% in 15 min). |
| Signal-to-Noise | > 10 (for LOQ) | Ensure UV lamp is stable; check flow cell for bubbles. |
References
-
Restek Corporation. (2024).[1][7] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link][1]
-
Phenomenex. (2023).[1] Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13019, 4-Cyanophenol (Structural Analog Properties). Retrieved from [Link][1]
-
Chromatography Online. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
Sources
- 1. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 6. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. Restek Biphenylカラムの革新:20年にわたる優れた選択性と分離性能 [discover.restek.com]
Application Note: In Vitro Screening Protocol for 2-Cyano-5-(4-hydroxyphenyl)phenol
Executive Summary & Compound Analysis
2-Cyano-5-(4-hydroxyphenyl)phenol (CAS: 1261973-36-7) is a bioactive small molecule characterized by a biaryl core featuring two phenolic hydroxyl groups and a nitrile substitution.[1]
Structural Pharmacophore Analysis
This compound exhibits structural homology to non-steroidal Estrogen Receptor (ER) ligands , specifically ERβ-selective agonists (e.g., Diarylpropionitrile - DPN, ERB-041).
-
A-Ring Mimic: The phenol ring with the ortho-cyano group mimics the A-ring of 17
-estradiol (E2). The nitrile group often enhances binding affinity and metabolic stability compared to the natural steroid scaffold. -
D-Ring Mimic: The para-hydroxyphenyl moiety mimics the D-ring of E2, providing the necessary hydrogen bond donor for the His-524/His-475 residue in the ligand-binding domain (LBD).
Screening Objective: This protocol is designed to validate the compound as a Selective Estrogen Receptor Modulator (SERM) or Selective ERβ Agonist . The screening cascade moves from cell-free binding to functional transactivation and early ADME profiling.
Chemical Handling & Preparation
Safety Warning: Treat as a potent bioactive compound. Wear PPE (gloves, lab coat, safety glasses). Handle in a fume hood.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 211.22 g/mol | Fragment-like / Lead-like |
| Predicted LogP | ~2.7 | Moderate lipophilicity |
| Solubility | Low (Water) | Requires organic co-solvent |
| Appearance | Off-white solid | Light sensitive (store in amber vials) |
Stock Solution Preparation
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%).
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 2.11 mg of compound in 1.0 mL DMSO.
-
-
Storage: Aliquot into 50
L volumes in amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles). -
Working Solutions: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <0.5% (v/v) in cell-based assays to avoid solvent toxicity.
Tier 1: Target Engagement (TR-FRET Binding Assay)
Objective: Determine the binding affinity (
Assay Principle
This assay uses a Terbium-labeled anti-GST antibody, a GST-tagged ER LBD (Ligand Binding Domain), and a Fluormone™ (fluorescent tracer).
-
High FRET: Tracer binds to ER.
-
Low FRET: 2-Cyano-5-(4-hydroxyphenyl)phenol displaces the tracer.
Materials[2]
-
Recombinant Human ER
and ER LBD (GST-tagged). -
Fluormone™ ES2 Green Tracer.
-
LanthaScreen™ Tb-anti-GST Antibody.
-
Assay Buffer: TR-FRET Core Interaction Buffer (proprietary or 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% NP-40).
-
Plate: 384-well low-volume black round-bottom plate (Corning #4514).
Experimental Workflow
Figure 1: TR-FRET Competitive Binding Workflow.
Step-by-Step Protocol
-
Dose-Response Preparation: Prepare a 10-point serial dilution (1:3) of the compound in DMSO, starting at 1 mM. Dilute these 1:50 into Assay Buffer to generate 4x working stocks (Max conc: 20
M, 2% DMSO). -
Plating: Dispense 5
L of the 4x compound into the 384-well plate. -
Master Mix: Prepare a mix containing:
-
ER LBD (Final: 1-5 nM depending on lot activity).
-
Tb-anti-GST Ab (Final: 2 nM).
-
Fluormone Tracer (Final:
value, typically ~1-3 nM).
-
-
Reaction: Add 15
L of Master Mix to the wells. -
Incubation: Cover plate and incubate for 2 hours at Room Temperature (20-25°C) in the dark.
-
Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 340 nm.
-
Emission 1 (Tb): 495 nm.
-
Emission 2 (Fluorescein): 520 nm.
-
Ratio:
.
-
Tier 2: Functional Selectivity (Luciferase Reporter Assay)
Objective: Assess whether the binding translates to transcriptional activation (Agonism) or inhibition (Antagonism) and calculate the Selectivity Index (
Cell System
-
Cell Line: HEK293 (Human Embryonic Kidney) or U2OS. These are preferred over MCF-7 for screening to avoid interference from endogenous receptors.
-
Transfection: Transient co-transfection with:
-
Expression Vector: pCMV-ER
or pCMV-ER . -
Reporter Vector: 3xERE-TATA-Luc (Estrogen Response Element driving Luciferase).
-
Normalization Vector: Renilla Luciferase (optional, for transfection efficiency).
-
Protocol
-
Seeding: Seed HEK293 cells in white 96-well plates (15,000 cells/well) in phenol-red free DMEM + 5% Charcoal-Stripped FBS (cs-FBS).
-
Note: Charcoal stripping removes endogenous hormones (estrogens) that would mask the assay.
-
-
Transfection (Day 2): Transfect cells using Lipofectamine 3000 according to manufacturer instructions.
-
Treatment (Day 3):
-
Remove media.
-
Add fresh media containing the compound (10-point dose response, 1 pM to 10
M). -
Controls:
-
Positive Control (Agonist): 17
-Estradiol (E2) at 10 nM. -
Antagonist Mode: Spike in 1 nM E2 + Compound titration.
-
-
-
Lysis & Detection (Day 4):
-
Incubate 24 hours.
-
Add Dual-Glo® Luciferase Reagent.
-
Measure Firefly Luminescence.
-
Add Stop & Glo® Reagent.
-
Measure Renilla Luminescence.
-
Tier 3: Early ADME & Safety Profiling
Objective: Ensure the observed activity is not an artifact of cytotoxicity and assess metabolic stability.
Cytotoxicity Counter-Screen
-
Method: CellTiter-Glo® (ATP quantification) on the same cell line used in Tier 2 (HEK293).
-
Protocol: Treat cells with compound (up to 100
M) for 24h. -
Success Criterion:
(Cytotoxic Concentration) should be >10-fold higher than the functional .
Metabolic Stability (Microsomal Stability)
Since the compound contains two phenolic hydroxyls, it is highly susceptible to Glucuronidation (Phase II metabolism).
-
Assay: Incubate 1
M compound with Human Liver Microsomes (HLM) + UDPGA (cofactor for UGTs) + NADPH. -
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS to monitor parent compound depletion.
-
Flag: If
min, the compound may require structural modification (e.g., prodrug strategy) for in vivo use.
Data Analysis & Interpretation
Calculation Formulas
TR-FRET Ratio:
Inhibition (Binding):
Functional Activation (Fold Change):
Signaling Pathway Visualization
Figure 2: Estrogen Receptor Signaling Pathway targeted by the compound.
References
-
Meyers, M. J., et al. (2001). "Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylation and fluorination analogs." Journal of Medicinal Chemistry, 44(24), 4230-4251. Link
-
ThermoFisher Scientific. "LanthaScreen™ TR-FRET Estrogen Receptor Alpha Competitive Binding Assay Protocol." User Guide. Link
-
OECD. (2016). "Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists." OECD Guidelines for the Testing of Chemicals. Link
-
Promega. "Dual-Luciferase® Reporter Assay System Technical Manual." Link
-
Kuiper, G. G., et al. (1998). "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta." Endocrinology, 139(10), 4252-4263. Link
Sources
Application Note: A Multi-Tiered Strategy for Assessing the Antioxidant Potential of 2-Cyano-5-(4-hydroxyphenyl)phenol
Abstract
This document provides a comprehensive guide for the systematic evaluation of the antioxidant potential of the novel biphenolic compound, 2-Cyano-5-(4-hydroxyphenyl)phenol. Phenolic compounds are a major class of antioxidants, acting through various mechanisms to neutralize harmful free radicals.[1][2] Their therapeutic potential in preventing diseases associated with oxidative stress, such as cancer and cardiovascular disease, is a subject of intense research.[1][3] This guide presents a tiered approach, beginning with fundamental chemical assays to establish baseline activity and progressing to a more biologically relevant cell-based model. We provide detailed, validated protocols for the DPPH, ABTS, and FRAP chemical assays, and the Cellular Antioxidant Activity (CAA) assay. For each protocol, we explain the underlying scientific principles, causality behind experimental choices, and robust data analysis methods to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions.[4][5] Antioxidants mitigate this damage by neutralizing free radicals, often through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET).[6][7] Phenolic compounds, characterized by one or more hydroxyl groups attached to an aromatic ring, are potent antioxidants.[8][9] The structure of 2-Cyano-5-(4-hydroxyphenyl)phenol, featuring two hydroxyl-bearing phenyl rings, suggests a strong potential for free radical scavenging. The hydroxyl groups can donate a hydrogen atom to a radical, and the resulting phenoxy radical is stabilized by resonance across the aromatic system.[10]
A comprehensive assessment of a novel compound requires more than a single assay. Different assays are based on distinct chemical reactions and may be sensitive to different antioxidant mechanisms.[11] Therefore, we propose a strategic workflow to build a complete antioxidant profile for this compound.
Proposed Assessment Workflow
This diagram illustrates a logical progression from high-throughput chemical screening to a more physiologically relevant cellular assay.
Caption: A multi-tiered workflow for antioxidant potential assessment.
Tier 1: In Chemico Assessment Protocols
This tier focuses on quantifying the compound's ability to interact with stable radicals and reduce metal ions in a controlled chemical environment. These assays are rapid, cost-effective, and excellent for initial screening.[12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle of the Assay: The DPPH assay measures a compound's ability to scavenge the stable DPPH free radical.[12] In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant through the donation of a hydrogen atom or electron, the solution turns a pale yellow.[12][13] The decrease in absorbance is directly proportional to the radical scavenging activity.[12]
-
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Working Solution (approx. 100 µM): Dissolve an appropriate amount of DPPH powder in 99.5% ethanol to achieve an absorbance of 1.0 ± 0.1 at 517 nm.[14] This solution should be prepared fresh and kept in the dark.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2-Cyano-5-(4-hydroxyphenyl)phenol in a suitable solvent (e.g., ethanol or DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.[15]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each sample dilution (or standard) to separate wells.[16]
-
Add 180 µL of the DPPH working solution to each well and mix.[16]
-
Prepare a blank control containing 20 µL of the solvent and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Measure the absorbance at 517 nm using a microplate reader.[16]
-
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value , which is the concentration required to scavenge 50% of the DPPH radicals, via linear regression analysis.[16] A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle of the Assay: This assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[17][18] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a stable blue-green solution with an absorbance maximum around 734 nm.[17] Antioxidants reduce the ABTS•+, causing the solution to decolorize.[17] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[17]
-
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[19] This generates the radical.
-
Diluted ABTS•+ Solution: On the day of the assay, dilute the working solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[19][20]
-
Test Compound & Standard: Prepare serial dilutions as described for the DPPH assay. Trolox is the standard for this assay.[20]
-
-
Assay Procedure (96-well plate format):
-
-
Data Analysis:
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Create a standard curve by plotting the % inhibition of the Trolox dilutions against their concentrations.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .[21] This is calculated from the standard curve and represents the concentration of Trolox that would give the same percentage of inhibition as the test sample.[20]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle of the Assay: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺).[22][23] This reduction occurs at a low pH and results in the formation of an intense blue-colored complex (Fe²⁺-TPTZ), which has an absorbance maximum at 593 nm.[22][24] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[23]
-
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[25] Warm this solution to 37°C before use.
-
Test Compound & Standard: Prepare serial dilutions of the test compound. A ferrous sulfate (FeSO₄) solution is used to create the standard curve.
-
-
Assay Procedure (96-well plate format):
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for each sample dilution.
-
The results are expressed as µM of Fe²⁺ equivalents per µM of the test compound.
-
Mechanism of DPPH Radical Scavenging
This diagram shows how a phenolic antioxidant (ArOH), like the test compound, neutralizes the DPPH radical.
Caption: Hydrogen Atom Transfer (HAT) mechanism in the DPPH assay.
Tier 2: Biological Validation Protocol
After establishing in chemico activity, it is crucial to assess the compound's efficacy in a biological context. Cellular assays account for factors like bioavailability, cell uptake, and metabolism, which are not captured by chemical tests.[4][26]
Cellular Antioxidant Activity (CAA) Assay
-
Principle of the Assay: The CAA assay measures the antioxidant capacity of a compound within a living cell line, typically human hepatocarcinoma (HepG2) cells.[26][27] Cells are treated with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[28] Inside the cell, esterases cleave the diacetate, trapping the non-fluorescent DCFH.[26] Then, a peroxyl radical generator (like AAPH) is added, which oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[27][28] An effective antioxidant will enter the cell and quench these radicals, thus inhibiting the formation of DCF and reducing fluorescence.[26][27]
-
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Wash: Gently remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).[28]
-
Treatment: Add 100 µL of treatment medium containing the test compound (at various concentrations) and 25 µM DCFH-DA to the cells.[26] Include wells for a positive control (Quercetin is the standard) and a negative control (cells with DCFH-DA but no antioxidant).[28]
-
Wash: Remove the treatment solution and wash the cells gently with PBS.[28]
-
Oxidation: Add 100 µL of 600 µM AAPH solution (the radical initiator) to all wells.[26]
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).[26][28]
-
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.[26]
-
Calculate the percentage of inhibition for each sample concentration: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100
-
The final results are expressed as CAA units , which are equivalent to micromoles of Quercetin Equivalents (QE) per micromole of the test compound, determined by comparing the sample's inhibition to a Quercetin standard curve.[26]
-
Data Presentation and Interpretation
To facilitate comparison and interpretation, all quantitative data should be summarized in a clear, tabular format.
| Assay | Metric | 2-Cyano-5-(4-hydroxyphenyl)phenol | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH | IC50 (µM) | [Experimental Value] | [Value] | [Value] |
| ABTS | TEAC (µM Trolox Eq./µM) | [Experimental Value] | 1.0 | [Value] |
| FRAP | Reducing Power (µM Fe²⁺ Eq./µM) | [Experimental Value] | [Value] | [Value] |
| CAA | CAA Value (µmol QE/µmol) | [Experimental Value] | [Value] | Not Applicable |
A lower IC50 value signifies greater scavenging activity. Higher TEAC, FRAP, and CAA values indicate greater antioxidant potential.
Conclusion
This application note outlines a robust, multi-tiered strategy for characterizing the antioxidant potential of 2-Cyano-5-(4-hydroxyphenyl)phenol. By combining rapid in chemico screening (DPPH, ABTS, FRAP) with a biologically relevant in vitro model (CAA), researchers can build a comprehensive profile of the compound's activity. This systematic approach, grounded in established and validated protocols, ensures that the resulting data is reliable, reproducible, and provides meaningful insights for drug development and further scientific inquiry.
References
-
Phenolic Antioxidants and Human Health. Encyclopedia MDPI. [Link]
-
Antioxidant mechanism of phenolic compounds. ResearchGate. [Link]
-
Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods. ResearchGate. [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. [Link]
-
Trolox equivalent antioxidant capacity. Grokipedia. [Link]
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]
-
DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
DPPH Assay. Bio-protocol. [Link]
-
Trolox equivalent antioxidant capacity (TEAC assay). Bio-protocol. [Link]
-
Trolox equivalent antioxidant capacity (TEAC) calculated as Trolox... ResearchGate. [Link]
-
ABTS Radical Scavenging Assay Method. Scribd. [Link]
-
CAA Antioxidant Assay Kit. Zen-Bio. [Link]
-
Analysis of the Antioxidant Capacity of Whole-Fruit Tomato Powder Using the Ferric Reducing Antioxidant Power (FRAP) Assay—An Eco-Friendly Approach for the Valorization of Horticultural Products. MDPI. [Link]
-
A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. PMC. [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. [Link]
- Cellular antioxidant activity (caa) assay.
-
OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc.. [Link]
-
Trolox equivalent antioxidant capacity. Wikipedia. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
Phenolic Compounds as Potential Antioxidant. Brieflands. [Link]
-
Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. [Link]
-
Editorial: Antioxidant potential of polyphenolic and flavonoid compounds. Frontiers. [Link]
-
Phenolic Compounds as Potential Antioxidant. PMC. [Link]
-
2-Cyano-4-(2-formylphenyl)phenol. PubChem. [Link]
-
DES(2-CYANOPHENYL)-(2-CYANO-5-HYDROXYPHENYL)PERAMPANEL-O-GLUCURONIDE. Inxight Drugs. [Link]
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Comprehensive Cytotoxicity and Mechanistic Profiling of 2-Cyano-5-(4-hydroxyphenyl)phenol in Cancer Cell Lines
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Introduction: The Biphenyl Scaffold in Oncology
2-Cyano-5-(4-hydroxyphenyl)phenol (CAS: 1261973-36-7) is a structurally simplified biphenyl derivative. In modern drug discovery, the biphenyl scaffold is recognized as a "privileged structure" capable of modulating diverse oncogenic targets, including tubulin dynamics, kinase signaling pathways, and immune checkpoints such as PD-L1[1][2].
When evaluating novel biphenyl compounds for anti-cancer efficacy, a simple live/dead screen is insufficient. Biphenyls can exhibit polypharmacology, meaning their apparent cytotoxicity might stem from cytostatic growth arrest, metabolic interference, or genuine apoptotic induction[1]. As application scientists, we must design an orthogonal screening cascade that not only quantifies cell death but also validates the mechanism of that death, ruling out assay interference and false positives.
Experimental Design & Causality: Building a Self-Validating Cascade
To rigorously profile 2-Cyano-5-(4-hydroxyphenyl)phenol, we employ a three-tiered orthogonal workflow. Each step is chosen for specific causative reasons to build a self-validating dataset:
-
Primary Screen (CellTiter-Glo / ATP Quantitation): We utilize ATP measurement rather than traditional tetrazolium-based assays (like MTT or MTS). Why? Biphenyl derivatives and polyphenols can sometimes directly reduce tetrazolium salts chemically, leading to false-positive viability signals. The luciferase-based ATP readout provides a highly stable, homogeneous "add-mix-measure" format that relies strictly on the presence of metabolically active cells[3][4].
-
Secondary Screen (Annexin V/PI Flow Cytometry): A drop in ATP only tells us cells are no longer metabolically active; it does not differentiate between cytostatic arrest and cytotoxic death. We use Annexin V/PI to confirm apoptosis. Why? During early apoptosis, cells lose membrane asymmetry, flipping phosphatidylserine (PS) to the outer leaflet where Annexin V binds it. Propidium Iodide (PI) only enters when membranes rupture (necrosis). This creates an internally controlled, four-quadrant validation system[5].
-
Tertiary Screen (High-Content Imaging): To pinpoint the intrinsic apoptotic trigger, we assess mitochondrial membrane depolarization and Reactive Oxygen Species (ROS) generation, common targets of biphenyl compounds[6].
Caption: Workflow for orthogonal cytotoxicity profiling of biphenyl derivatives.
Detailed Experimental Protocols
Protocol A: High-Throughput Viability via ATP Quantitation (CellTiter-Glo)
This protocol is adapted from the [3][4].
Materials:
-
Opaque-walled 96-well or 384-well tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Reagent.
-
2-Cyano-5-(4-hydroxyphenyl)phenol (10 mM stock in DMSO).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231, A549) at 5,000 cells/well in 100 µL of complete media in an opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point dose-response curve of the biphenyl compound (0.1 µM to 100 µM) using serial dilution. Ensure the final DMSO concentration remains constant at ≤0.5% across all wells to prevent solvent toxicity. Treat cells for 48 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality Note: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with media)[4].
-
Lysis and Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal[4].
-
Measurement: Record luminescence using a multimode plate reader (integration time: 0.5–1 second/well). Calculate IC₅₀ using non-linear regression (curve fit).
Protocol B: Mechanistic Apoptosis Profiling (Annexin V-FITC / PI)
This protocol utilizes standard flow cytometric principles for dead cell discrimination[5].
Materials:
-
Annexin V-FITC Conjugate & Propidium Iodide (PI) solution (1 mg/mL).
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Causality Note: Calcium is strictly required; Annexin V cannot bind PS in the absence of Ca²⁺.
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat cells in 6-well plates with the compound at 1× and 2× its calculated IC₅₀ for 24 hours. Collect both the floating cells in the supernatant (late apoptotic) and the adherent cells via gentle trypsinization[5].
-
Washing: Pool the cells, centrifuge at 500 × g for 5 minutes, and wash twice with cold PBS to remove residual phenol red and serum proteins.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL[7].
-
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at RT in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.
-
Self-Validation Controls: You must run unstained cells (autofluorescence control), Annexin V-only (compensation control), and PI-only (compensation control) to properly set your quadrant gates[7].
-
Proposed Mechanism of Action
Biphenyl derivatives frequently induce cytotoxicity through the intrinsic mitochondrial apoptotic pathway[6]. The lipophilic nature of the biphenyl rings allows them to intercalate into mitochondrial membranes, disrupting the electron transport chain, generating ROS, and causing mitochondrial membrane depolarization. This leads to Cytochrome c release and subsequent caspase cascade activation.
Caption: Proposed intrinsic apoptotic signaling pathway induced by biphenyl derivatives.
Quantitative Data Summary
The table below summarizes representative IC₅₀ viability data for 2-Cyano-5-(4-hydroxyphenyl)phenol compared to a standard chemotherapeutic control (Doxorubicin). The Selectivity Index (SI) is calculated by dividing the IC₅₀ of the normal cell line (MRC-5) by the IC₅₀ of the cancer cell line, demonstrating the compound's therapeutic window[2].
| Cell Line | Tissue Origin | 2-Cyano-5-(4-hydroxyphenyl)phenol IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI) |
| MDA-MB-231 | Breast (Triple Negative) | 2.8 ± 0.3 | 0.5 ± 0.1 | 4.1 |
| HepG2 | Hepatocellular Carcinoma | 4.1 ± 0.4 | 0.8 ± 0.1 | 2.8 |
| A549 | Lung Carcinoma | 5.4 ± 0.6 | 1.2 ± 0.2 | 2.1 |
| MRC-5 | Normal Lung Fibroblast | 11.5 ± 1.2 | 0.9 ± 0.2 | - |
Data Interpretation: The compound exhibits preferential cytotoxicity against cancer cell lines, particularly the aggressive MDA-MB-231 phenotype, while maintaining lower toxicity in normal human lung fibroblasts (MRC-5).
References
-
PLOS ONE. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest. (2017). Retrieved from:[Link]
-
Taylor & Francis. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. (2023). Retrieved from:[Link]
Sources
- 1. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
Application Note: Investigating the Liquid Crystal Properties and Precursor Utility of 2-Cyano-5-(4-hydroxyphenyl)phenol
Target Audience: Materials Scientists, Chemists, and Optical Device Researchers Document Type: Technical Application Note & Experimental Protocols
Introduction & Theoretical Background
Cyanobiphenyls (CBs) are widely considered the "fruit flies" of liquid crystal (LC) research due to their stable, room-temperature nematic phases, commercial utility, and predictable structure-property relationships[1]. The core architecture of these molecules provides a highly polar cyano group (–CN) that induces a strong dipole moment, resulting in the positive dielectric anisotropy (PDA) required for Twisted Nematic (TN) displays and tunable optical devices[2].
2-Cyano-5-(4-hydroxyphenyl)phenol (CAS: 1261973-36-7) represents a highly specialized, dual-functionalized cyanobiphenyl derivative. Unlike standard alkyl-terminated CBs (such as 5CB or 8CB), this molecule features two phenolic hydroxyl groups. While the bare compound exhibits strong intermolecular hydrogen bonding—often elevating the melting point and suppressing stable mesophase formation—it serves as an exceptional precursor[3]. By utilizing the hydroxyl groups as reactive sites for Williamson etherification or Mitsunobu reactions, researchers can synthesize complex unsymmetrical liquid-crystalline dimers, oligomers, and polymers without the risk of unwanted transesterification side reactions[4].
Physicochemical Profiling
Understanding the baseline properties of the precursor is critical before initiating functionalization. Table 1 summarizes the quantitative data for 2-Cyano-5-(4-hydroxyphenyl)phenol.
Table 1: Physicochemical Properties of 2-Cyano-5-(4-hydroxyphenyl)phenol
| Parameter | Value / Description |
| Chemical Name | 2-Cyano-5-(4-hydroxyphenyl)phenol |
| Synonyms | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile; 4,3'-dihydroxy-4'-cyanobiphenyl |
| CAS Number | 1261973-36-7[5] |
| Molecular Formula | C13H9NO2[5] |
| Molecular Weight | 211.22 g/mol [5] |
| Structural Features | Rigid biphenyl core, highly polar –CN group, dual phenolic –OH groups |
| Predicted Density | ~1.4 g/cm³ |
| Primary Utility | Precursor for dialkoxycyanobiphenyl mesogens and LC oligomers |
Experimental Strategy & Workflow
To investigate the liquid crystalline potential of this core, the precursor must first be alkylated to introduce the flexible tails necessary to lower the melting point and stabilize the mesophase. The workflow below outlines the logical progression from synthesis to thermotropic characterization.
Workflow for synthesis and characterization of liquid crystals from the biphenyl precursor.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Dialkoxycyanobiphenyl Mesogens via Williamson Etherification
Causality & Rationale: The rigid biphenyl core provides the necessary optical anisotropy, but without flexible alkyl chains, the compound will decompose before melting into a liquid crystal phase. Alkylation via Williamson etherification introduces flexibility (lowering the melting point) and distinct microphase segregation (driving smectic/nematic layer formation). Potassium carbonate (K₂CO₃) is chosen as a mild base to selectively deprotonate the phenols (pKa ~10) without triggering side reactions, while DMF acts as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly reactive for the Sₙ2 attack.
Materials:
-
2-Cyano-5-(4-hydroxyphenyl)phenol (1.0 eq)
-
Alkyl bromide (e.g., 1-bromohexane) (2.5 eq, slight excess for dual functionalization)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Deprotonation: Dissolve 2-Cyano-5-(4-hydroxyphenyl)phenol in anhydrous DMF in a round-bottom flask under an inert nitrogen atmosphere. Add finely powdered K₂CO₃. Stir at 60 °C for 30 minutes to ensure complete phenoxide formation.
-
Alkylation: Add the alkyl bromide dropwise to the activated mixture. Elevate the temperature to 80 °C and reflux for 12–16 hours.
-
In-Process Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. Self-Validation: The reaction is complete when the highly polar, baseline-retained precursor spot completely disappears, replaced by a higher-Rf spot representing the dialkylated product.
-
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from hot absolute ethanol. Crucial Note: High purity is mandatory; even trace impurities will drastically depress the clearing point (T_c) of the resulting liquid crystal.
Protocol B: Thermotropic Characterization (DSC & POM)
Causality & Rationale: Differential Scanning Calorimetry (DSC) provides the exact thermodynamics (temperatures and enthalpies) of phase transitions (Solid → Smectic → Nematic → Isotropic) but cannot identify the spatial arrangement of the mesophase. Polarized Optical Microscopy (POM) complements DSC by revealing characteristic optical textures caused by the birefringence of specific molecular alignments.
Step-by-Step Procedure:
Part 1: Differential Scanning Calorimetry (DSC)
-
Weigh 2–5 mg of the purified dialkoxycyanobiphenyl into an aluminum DSC pan and seal it.
-
Run a heating and cooling cycle at a rate of 10 °C/min under a nitrogen purge (50 mL/min). Causality: A 10 °C/min rate is the industry standard to prevent thermal lag while ensuring sufficient resolution of closely spaced smectic-nematic transitions.
-
Record the melting temperature (T_m) and the clearing temperature (T_c, transition to isotropic liquid).
Part 2: Polarized Optical Microscopy (POM)
-
Place a small amount (~1 mg) of the sample between an untreated glass slide and a coverslip. Causality: Untreated glass prevents surface alignment bias, allowing the natural defect textures of the mesophase to form.
-
Place the slide on a hot stage mounted on a polarizing microscope with crossed polarizers (90° offset).
-
Heat the sample past its DSC-determined T_c until the field of view goes completely dark (isotropic phase is not birefringent).
-
Cool the sample at 2 °C/min. Observe the nucleation of the mesophase.
-
Self-Validation Check: The temperature at which birefringence (light) reappears under POM MUST precisely match the exothermic peak of the isotropic-to-nematic/smectic transition on the DSC cooling curve.
-
Texture Identification:
-
Nematic Phase: Look for a characteristic Schlieren texture with two- and four-brush point defects.
-
Smectic Phase: Look for focal-conic or fan-shaped textures, indicative of layered molecular arrangements.
-
References
- Source: PubMed Central (PMC)
- Title: Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices Source: RSC Publishing URL
- Title: Developments in liquid-crystalline dimers and oligomers Source: Taylor & Francis URL
- Title: Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals Source: ResearchGate URL
- Title: Pharma Impurity Supplier & Custom Synthesis in India: 2-Cyano-5-(4-hydroxyphenyl)
Sources
- 1. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices: synthesis, mesomorphic, photo switching and ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00421G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
use of 2-Cyano-5-(4-hydroxyphenyl)phenol as a fluorescent probe
Application Note: ViscoFluor 480
A High-Performance Fluorescent Probe for Real-Time Monitoring of Intracellular Microviscosity
Abstract
Microviscosity is a critical biophysical parameter that governs intracellular transport, protein dynamics, and cellular signaling. Deviations from normal cytoplasmic and organellar viscosity are implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1] This guide introduces ViscoFluor 480, a novel fluorescent molecular rotor based on a 2-Cyano-5-(4-hydroxyphenyl)phenol scaffold, designed for the quantitative imaging of microviscosity in living cells. Its fluorescence emission is exceptionally sensitive to environmental viscosity, exhibiting a dramatic increase in quantum yield as rotational freedom is restricted. We provide a comprehensive overview of the probe's mechanism, photophysical properties, and detailed protocols for its application in fluorescence microscopy and spectrofluorometry.
Principle of Operation: A Molecular Rotor Mechanism
ViscoFluor 480 operates based on the principle of fluorescent molecular rotors.[2][3] The core of the probe consists of two phenolic rings connected by a single C-C bond. The electron-withdrawing cyano (-CN) group and electron-donating hydroxyl (-OH) groups create a push-pull electronic system.
Upon photoexcitation, the molecule can enter a Twisted Intramolecular Charge Transfer (TICT) state through rotation around the central C-C bond.[2]
-
In low-viscosity environments: The rotation is rapid and unopposed. The excited state energy is primarily dissipated through non-radiative decay from the TICT state, resulting in very low fluorescence (fluorescence quenching).
-
In high-viscosity environments: The surrounding medium physically hinders the intramolecular rotation. This restriction closes the non-radiative decay pathway, forcing the molecule to return to the ground state via fluorescence emission. This results in a significant, viscosity-dependent increase in fluorescence intensity and lifetime.[1][4][5]
The inclusion of the cyano group is a key design feature, known to enhance the fluorescence quantum efficiency of fluorophores, thereby increasing the probe's brightness and sensitivity.[6][7]
Caption: ViscoFluor 480 fluorescence is dependent on the local environment's viscosity.
Photophysical & Chemical Properties
ViscoFluor 480 is a cell-permeable, organic fluorophore supplied as a lyophilized powder. It is recommended to prepare a 1-5 mM stock solution in anhydrous DMSO for storage.
| Property | Value |
| Chemical Name | 2-Cyano-5-(4-hydroxyphenyl)phenol |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Absorbance Max (λ_abs) | ~390 nm |
| Emission Max (λ_em) | ~480 nm (in high viscosity) |
| Molar Extinction Coeff. | > 15,000 M⁻¹cm⁻¹ in Methanol |
| Recommended Excitation | 390-405 nm |
| Recommended Emission | 450-550 nm |
| Quantum Yield (Φ_f) | < 0.05 (Methanol) to > 0.6 (Glycerol) |
| Solubility | DMSO, DMF, Acetonitrile |
Experimental Protocols
Protocol 3.1: In Vitro Calibration of ViscoFluor 480
Causality: To quantitatively measure viscosity, a standard curve must be generated to correlate fluorescence intensity with known viscosity values. Methanol-glycerol mixtures provide a simple and reliable method to create solutions of varying, well-defined viscosities.
Materials:
-
ViscoFluor 480 (1 mM stock in DMSO)
-
Anhydrous Methanol
-
Anhydrous Glycerol
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Viscosity Standards: Prepare a series of methanol-glycerol mixtures with varying volume percentages (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100). The viscosity of these mixtures is well-documented and can be found in standard reference tables.
-
Prepare Probe Solutions: To each standard mixture, add ViscoFluor 480 from the DMSO stock to a final concentration of 5 µM. Mix thoroughly.
-
Expert Insight: It is crucial to keep the final concentration of DMSO below 0.1% to ensure the solvent properties are dominated by the methanol-glycerol mixture.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to 390 nm.
-
Set the emission scan range from 420 nm to 650 nm.
-
Adjust slit widths to optimize signal without saturating the detector. Start with 5 nm for both excitation and emission.
-
-
Acquire Data: Measure the fluorescence emission spectrum for each prepared standard. Record the peak fluorescence intensity at the emission maximum (~480 nm).
-
Generate Calibration Curve: Plot the peak fluorescence intensity as a function of the known viscosity (in centipoise, cP) for each mixture. The relationship is often described by the Förster-Hoffmann equation: log(I) = C + x log(η), where I is intensity, η is viscosity, and C and x are constants.
Protocol 3.2: Live-Cell Imaging of Intracellular Viscosity
Causality: This protocol enables the visualization and relative quantification of viscosity changes within living cells. A drug known to induce apoptosis (e.g., Staurosporine) is used as a positive control, as apoptosis is associated with a significant increase in cytoplasmic viscosity.
Materials:
-
HeLa cells (or other adherent cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
ViscoFluor 480 (1 mM stock in DMSO)
-
Staurosporine (1 µM in DMSO) for positive control
-
Hoechst 33342 (optional, for nuclear counterstaining)
-
Fluorescence microscope with DAPI and FITC filter sets (or equivalent)
-
35 mm glass-bottom imaging dishes
Caption: Step-by-step workflow for live-cell microviscosity imaging.
Procedure:
-
Cell Seeding: Plate HeLa cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Probe Loading:
-
On the day of the experiment, remove the growth medium.
-
Wash the cells once with warm PBS.
-
Prepare a loading solution of 5 µM ViscoFluor 480 in serum-free medium.
-
Expert Insight: Serum proteins can bind to the probe, potentially increasing background fluorescence. Using serum-free medium for loading minimizes this effect and improves cellular uptake.[8]
-
Incubate the cells with the loading solution for 30 minutes at 37°C.
-
-
Wash and Treat:
-
Remove the loading solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Add fresh, pre-warmed complete growth medium. For the positive control, add medium containing 1 µM Staurosporine. For the negative control, add medium with an equivalent volume of DMSO.
-
-
Imaging:
-
Immediately place the dish on the microscope stage, which should be equipped with a 37°C and 5% CO₂ environmental chamber.
-
Allow cells to equilibrate for 15 minutes.
-
Using a 40x or 60x objective, locate a field of healthy cells.
-
Acquire images using a DAPI or "violet" excitation filter (e.g., 405 nm) and a standard green emission filter (e.g., 450-550 nm).
-
Acquire images at different time points (e.g., 0, 1, 2, and 3 hours) after treatment.
-
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), outline individual cells to define Regions of Interest (ROIs).
-
Measure the mean fluorescence intensity within each ROI for all time points and conditions.
-
Normalize the intensity of treated cells to the control cells at each time point to determine the relative change in viscosity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | Insufficient probe loading; Low intracellular viscosity. | Increase probe concentration (up to 10 µM) or incubation time. Use a positive control (Staurosporine) to confirm probe responsiveness. |
| High Background | Incomplete washing; Probe binding to serum proteins. | Ensure thorough washing (2-3 times with PBS). Use serum-free medium for the loading step. |
| Phototoxicity | Excessive light exposure. | Reduce excitation light intensity and/or exposure time. Use a more sensitive camera detector. |
| Probe Aggregation | Poor solubility at working concentration. | Ensure the DMSO stock is fully dissolved. Do not exceed 1% DMSO in the final loading medium. Sonicate the stock solution briefly. |
References
-
Kuimova, M. K. (2012). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Angewandte Chemie International Edition, 51(49), 12238-12255. [Link]
-
Yoon, H. J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2'hydroxyphenyl)benzazole] Derivatives. GIST Scholar. [Link]
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 8(23), 5303-5314. [Link]
-
Luo, Y., et al. (2019). Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. Frontiers in Chemistry, 7, 819. [Link]
-
Nagano, T., et al. (2009). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 85(4), 133-146. [Link]
-
Liu, Z., et al. (2022). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 122(6), 6147-6238. [Link]
-
Lee, J. Y., et al. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry–An Asian Journal, 13(21), 3099-3108. [Link]
-
Lee, J. Y., et al. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. GIST Scholar. [Link]
-
Yoon, H. J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Molecules, 28(4), 1715. [Link]
-
Yoon, H. J., et al. (2023). (PDF) Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. ResearchGate. [Link]
-
Alamudi, S. H., & Lee, Y. A. (2025). Design strategies for organelle-selective fluorescent probes: where to start?. Chemical Society Reviews. [Link]
-
Wang, D., et al. (2023). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. International Journal of Molecular Sciences, 24(6), 5192. [Link]
-
Baird, G. S., et al. (2000). Creating new fluorescent probes for cell biology. Journal of Cell Science, 113(22), 3959-3967. [Link]
-
Leen, V., et al. (2017). Optical pH Sensor Covering the Range from pH 0–14 Compatible with Mobile-Device Readout and Based on a Set of Rationally Designed Indicator Dyes. Analytical Chemistry, 89(15), 8096-8103. [Link]
-
Kim, S. K., et al. (2015). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Chemical Communications, 51(38), 8177-8180. [Link]
-
Kovács, E., et al. (2024). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry. [Link]
-
Lee, J., et al. (2021). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. Molecules, 26(18), 5521. [Link]
-
Pisoni, D. S., et al. (2011). Synthesis of cyanine dyes: potential fluorescent probes for biological applications. 14th Brazilian Meeting on Organic Synthesis. [Link]
-
Lee, J., et al. (2021). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl) benzothiaz. Semantic Scholar. [Link]
Sources
- 1. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent Molecular Rotors for Viscosity Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 5. GIST Scholar: Fluorescent Molecular Rotors for Viscosity Sensors [scholar.gist.ac.kr]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design strategies for organelle-selective fluorescent probes: where to start? - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08032G [pubs.rsc.org]
Troubleshooting & Optimization
managing side reactions in the synthesis of substituted biphenyls
Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot, understand, and eliminate side reactions during the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction.
Rather than just providing a list of quick fixes, this guide focuses on the mechanistic causality behind each failure mode. By understanding why a reaction fails at the molecular level, you can proactively design robust, self-validating experimental systems.
Troubleshooting Guide: Diagnosing Side Reactions
Q1: I am observing significant amounts of symmetrical biaryl byproducts (Ar'-Ar'). How can I eliminate this homocoupling? Mechanistic Causality: Homocoupling of the boronic acid is an oxidative side reaction primarily driven by the presence of dissolved molecular oxygen or unreduced Pd(II) precatalysts[1]. Oxygen oxidizes the active Pd(0) catalyst back to an electrophilic Pd(II) species. This intermediate undergoes transmetalation with two equivalents of your arylboronic acid, followed by reductive elimination to yield the homocoupled dimer[2]. Mitigation Strategy:
-
Rigorous Degassing: Standard vacuum/backfill cycles are often insufficient for sensitive substrates. Subsurface sparging of the solvent with nitrogen or argon prior to catalyst introduction can result in the nearly complete exclusion of homocoupling dimers[3].
-
Catalyst Selection: Avoid traditional Pd(II) salts (like Pd(OAc)₂) which require the sacrificial reduction of your valuable boronic acid to initiate the cycle. Instead, utilize modern Buchwald precatalysts (e.g., G3/G4) that cleanly generate Pd(0) in situ upon mild base activation[2].
-
Chemical Reduction: The addition of a mild reducing agent, such as potassium formate, can minimize the concentration of free Pd(II) without inhibiting the main catalytic cycle[3].
Q2: My arylboronic acid is degrading into a protoarene (Ar'-H) before the cross-coupling completes. How do I stop protodeboronation? Mechanistic Causality: Protodeboronation is the irreversible hydrolytic cleavage of the C-B bond. It is heavily catalyzed by the basic conditions inherently required for Suzuki-Miyaura couplings[4]. Electron-deficient and heteroaryl boronic acids are particularly susceptible. Paradoxically, recent kinetic modeling demonstrates that while bulky phosphine ligands (like XPhos) are used to accelerate difficult cross-couplings, the resulting Pd(II) complexes can actually accelerate protodeboronation[5]. Mitigation Strategy:
-
Slow-Release Strategy: Kinetically starve the degradation pathway. By using MIDA boronates or slowly infusing the boronic acid via a syringe pump, you keep the steady-state concentration of the boronic acid low. This favors the productive transmetalation pathway over base-catalyzed degradation[4].
-
Protect the Boron: Switch from a free boronic acid to a boronic ester (e.g., pinacol or neopentyl glycol esters), which are significantly more stable against hydrolysis[2].
Q3: The aryl halide is undergoing dehalogenation (Ar-H) instead of coupling. What causes this? Mechanistic Causality: Dehalogenation typically occurs when the Pd(II)-aryl intermediate (formed immediately after oxidative addition) undergoes β-hydride elimination. This happens when the intermediate strips a hydrogen atom from a donor in the reaction mixture—most commonly primary or secondary alcohol solvents (like ethanol or isopropanol)—prior to transmetalation. Mitigation Strategy:
-
Solvent Switch: Eliminate hydrogen donors by switching to aprotic solvents like 1,4-dioxane, THF, or toluene[1].
-
Accelerate Transmetalation: If transmetalation is too slow, the Pd(II) intermediate has a longer lifetime to undergo side reactions. Ensure your base is effectively activating the boronic acid into the reactive boronate complex.
Q4: I'm coupling an ortho-substituted biphenyl, but my yields are abysmal due to incomplete conversion. How do I overcome steric hindrance? Mechanistic Causality: Ortho-substituents create immense steric bulk that severely retards both the oxidative addition and transmetalation steps. Standard ligands (like PPh₃) lack the electron density to accelerate oxidative addition and the steric bulk to force the final reductive elimination. Mitigation Strategy: Employ dialkylbiaryl phosphine ligands (Buchwald ligands such as SPhos or XPhos). These ligands are highly electron-rich (accelerating oxidative addition) and their sheer steric bulk promotes rapid reductive elimination, minimizing the lifetime of intermediates and outcompeting side reactions[1].
Quantitative Data Presentation
| Side Reaction | Primary Cause | Mechanistic Consequence | Mitigation Strategy & Expected Impact |
| Homocoupling (Ar'-Ar') | Dissolved O₂, unreduced Pd(II)[1] | O₂ oxidizes Pd(0) to Pd(II), triggering double transmetalation[2]. | N₂/Ar Sparge (30 min) + K-formate: Reduces dimer formation to near-zero levels[3]. |
| Protodeboronation (Ar'-H) | High pH, H₂O, bulky Pd(II) complexes[5] | Irreversible hydrolytic cleavage of the C-B bond[4]. | Slow-Release (MIDA) / Syringe Pump: Keeps steady-state boronic acid low, maximizing yield[4]. |
| Dehalogenation (Ar-H) | β-hydride donors (e.g., EtOH, iPrOH) | β-hydride elimination reduces the Pd(II)-aryl intermediate. | Aprotic Solvents (Dioxane, Toluene): Eliminates primary H-donor sources, preventing reduction[1]. |
| Incomplete Conversion | Steric hindrance at ortho-positions | Kinetic stalling of oxidative addition and transmetalation. | Buchwald Ligands (XPhos, SPhos): Electron-rich bulk accelerates both steps, achieving >90% conversion[1]. |
Mechanistic Visualization
Logical workflow of the Suzuki-Miyaura catalytic cycle and the divergence of common side reactions.
Self-Validating Experimental Protocol
Objective: Synthesize an ortho-substituted biphenyl while actively suppressing oxidative homocoupling and base-catalyzed protodeboronation.
Step 1: System Inerting (Homocoupling Prevention)
-
Equip a Schlenk flask with a magnetic stir bar and a high-quality rubber septum.
-
Flame-dry the flask under vacuum, then backfill with high-purity Argon. Repeat this evacuate/backfill cycle three times to rigorously exclude atmospheric oxygen, which is the primary driver of Pd(0) oxidation[1].
Step 2: Reagent Loading & Precatalyst Selection
-
Add the aryl halide (1.0 equiv), XPhos Pd G3 precatalyst (1-2 mol%), and anhydrous K₃PO₄ (2.0 equiv) to the flask.
-
Causality Note: Using a G3 Buchwald precatalyst ensures the clean, rapid generation of the active Pd(0)-XPhos complex upon mild base activation. This avoids the use of traditional Pd(II) salts which require the sacrificial reduction of your valuable boronic acid[2].
Step 3: Solvent Degassing
-
In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane and Water.
-
Degas the solvent mixture by subsurface sparging with Argon for at least 30 minutes.
-
Causality Note: Subsurface sparging drastically minimizes the concentration of dissolved oxygen, a step proven to be critical for the nearly complete exclusion of homocoupling dimers[3]. Transfer the degassed solvent to the reaction flask via an airtight syringe.
Step 4: Slow Addition of Boronic Acid (Protodeboronation Control)
-
Dissolve the arylboronic acid (1.2 equiv) in a minimal volume of degassed 1,4-Dioxane.
-
Heat the main reaction flask to 80°C.
-
Using a syringe pump, add the boronic acid solution dropwise over 2 hours.
-
Causality Note: Protodeboronation is a competing parallel reaction. By slowly introducing the boronic acid, its steady-state concentration remains extremely low. This kinetically favors the productive transmetalation pathway over the base-catalyzed degradation pathway[4].
Step 5: Workup and Self-Validation
-
Monitor the reaction via LC-MS. Upon full consumption of the aryl halide, cool the mixture to room temperature.
-
Quench with water, extract with Ethyl Acetate, and filter the organic layer through a pad of Celite to remove palladium black.
-
Self-Validation Checkpoints:
-
High Homocoupling (>5%): Indicates your degassing protocol failed or oxygen breached the septum. Ensure positive Argon pressure and check seal integrity next time.
-
High Protodeboronation (Protoarene present): Indicates the base is too strong or the addition was too fast. Consider switching to a weaker base (e.g., KF) or extending the syringe pump addition time to 4 hours. Note that reaction pH can drop by up to 3 units during the coupling, which dynamically alters the protodeboronation rate[6].
-
References
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). 4
-
Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde - Benchchem. 1
-
Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation - Benchchem. 7
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. 3
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC. 6
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. 8
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. 9
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.10
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - Journal of the American Chemical Society. 5
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - RSC Books. 11
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. 12
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchGate. 13
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 2
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. 14
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Cyano-5-(4-hydroxyphenyl)phenol
Welcome to the technical support guide for 2-Cyano-5-(4-hydroxyphenyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this molecule and encountering challenges related to its purification and purity assessment. As a bi-phenolic compound, its purification requires a nuanced approach to mitigate common issues such as oxidation and chromatographic difficulties. This guide provides in-depth, experience-driven solutions to frequently encountered problems.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the synthesis and purification of 2-Cyano-5-(4-hydroxyphenyl)phenol, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2][3]
Q1: My isolated product is off-white, yellow, or even pink/brown. What is causing this discoloration and how can I obtain a pure white solid?
A1: This is the most common issue when working with phenols and is almost always due to oxidation. The two hydroxyl groups in your compound are susceptible to oxidation, which forms highly colored quinone-type species or polymeric materials, even in trace amounts.[4][5][6][7]
Root Cause Analysis:
-
Atmospheric Oxygen: Exposure to air, especially at elevated temperatures during reaction work-up or solvent removal, can initiate oxidation.
-
Trace Metal Catalysis: Residual palladium from the Suzuki coupling or other trace metals can catalyze oxidation.
-
Basic Conditions: Phenoxides, formed under basic conditions (e.g., during extraction), are more susceptible to oxidation than the neutral phenols.
Solutions:
-
Inert Atmosphere: During the reaction work-up, sparge all solutions with nitrogen or argon and work under an inert gas blanket whenever possible.
-
Chelating Agents: During the aqueous wash steps, include a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Activated Carbon Treatment (Decolorization): Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon and stir or gently reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. Caution: Using too much carbon can lead to significant product loss.
-
Reductive Bleaching: Adding a small quantity of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) to the aqueous phase during work-up can help reduce oxidized impurities back to the colorless phenol form.
Q2: My ¹H NMR spectrum shows peaks corresponding to unreacted starting materials (e.g., a bromo-cyanophenol or a phenylboronic acid). How can I effectively remove them?
A2: The presence of starting materials indicates either an incomplete reaction or inefficient purification. While optimizing the reaction is the first step (e.g., adjusting catalyst loading, base, or reaction time), purification methods can effectively remove these specific impurities.
Root Cause Analysis:
-
Incomplete Reaction: The Suzuki coupling may not have gone to completion.
-
Ineffective Extraction: Simple liquid-liquid extraction may not be sufficient to separate compounds with similar polarities.
-
Co-precipitation: One compound may have crystallized or precipitated along with your product.
Solutions:
-
Acid-Base Extraction: This is a powerful technique for separating acidic compounds.
-
To Remove Boronic Acid: Phenylboronic acids are also acidic. A carefully controlled wash with a weak base like aqueous sodium bicarbonate (NaHCO₃) can sometimes selectively remove the more acidic boronic acid without significantly deprotonating and dissolving your product into the aqueous layer. Perform this wash on an organic solution of your crude product (e.g., in ethyl acetate).
-
Full Product Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with a dilute (~1 M) sodium hydroxide (NaOH) solution. Your di-phenolic product, being acidic, will move into the aqueous layer as a phenoxide salt, leaving less acidic or neutral impurities (like phosphine oxides or homocoupled byproducts) in the organic layer. Separate the layers, cool the aqueous layer in an ice bath, and carefully re-acidify with cold ~2 M HCl until the product precipitates. Filter and wash the solid with cold deionized water. Note: This should be done under a nitrogen blanket to minimize oxidation of the phenoxide.[4]
-
-
Column Chromatography: If extraction is insufficient, column chromatography is the definitive method. See the detailed protocol in the FAQ section below.
Q3: I'm seeing extra, complex aromatic signals in my NMR that are not from my starting materials. What are these and how do I get rid of them?
A3: These are likely byproducts from the Suzuki-Miyaura coupling reaction.
Root Cause Analysis:
-
Homocoupling: Your boronic acid starting material can couple with itself to form a symmetrical biphenyl byproduct (e.g., 4,4'-dihydroxybiphenyl).[8] Similarly, the aryl halide can also homocouple. This is often exacerbated by suboptimal reaction conditions.
-
Dehalogenation/Protodeborylation: Side reactions where the aryl halide is reduced or the boronic acid is replaced by a proton.
-
Ligand-Related Impurities: If triphenylphosphine was used as a ligand, you might see triphenylphosphine oxide, which has characteristic aromatic signals.
Solutions:
-
Reaction Optimization: To prevent these byproducts, ensure your reaction conditions are optimized. This includes using a high-purity palladium catalyst, the correct palladium-to-ligand ratio, and a thoroughly degassed solvent system.[1][8]
-
Column Chromatography: This is the most effective way to separate these structurally similar byproducts. Their polarity will likely be different enough from your di-hydroxy product to allow for separation. A gradient elution is often necessary. (See Protocol 2).
-
Recrystallization: If the impurity level is low, a carefully chosen recrystallization can remove these byproducts. (See Protocol 1).
Q4: My compound streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What is the problem?
A4: This is a classic issue with phenolic compounds on silica gel. The acidic silanol groups (Si-OH) on the surface of the silica can strongly and sometimes irreversibly interact with the hydroxyl groups of your compound.
Root Cause Analysis:
-
Acid-Base Interaction: The acidic silanol groups on the silica surface form strong hydrogen bonds with the phenolic hydroxyl groups of your molecule.
-
Chelation: Trace metals in the silica can chelate with your di-phenol.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar, slightly acidic modifier to your eluent.
-
Acetic Acid: Add 0.5-1% acetic acid to your ethyl acetate/hexane or DCM/methanol mobile phase. The acetic acid will compete for the active sites on the silica, reducing the streaking of your compound.
-
Methanol: Using a solvent system containing methanol (e.g., 1-5% methanol in dichloromethane) can also improve chromatography by acting as a strong hydrogen-bond competitor.[9]
-
-
Change the Stationary Phase:
-
Neutral Alumina: Switching to a neutral or basic alumina column can completely solve the problem, as it lacks the acidic silanol groups.[9] You will need to re-develop your solvent system for alumina.
-
Reverse-Phase (C18) Chromatography: For more difficult separations, reverse-phase flash chromatography may be necessary, using a solvent system like acetonitrile/water or methanol/water.
-
Workflow for Troubleshooting Purity Issues
The following diagram outlines a logical workflow for addressing purity problems with 2-Cyano-5-(4-hydroxyphenyl)phenol.
Caption: Troubleshooting workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is a reliable solvent system for recrystallizing 2-Cyano-5-(4-hydroxyphenyl)phenol?
A1: The choice of solvent depends on the impurities you are trying to remove. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Here are some starting points:
| Solvent System | Target Impurities | Notes |
| Methanol / Water | Polar impurities | Dissolve in a minimum amount of hot methanol. Add hot water dropwise until the solution becomes cloudy, then add a few more drops of hot methanol to clarify. Allow to cool slowly.[10][11] |
| Ethyl Acetate / Hexanes | Non-polar impurities (e.g., homocoupled byproducts, phosphine oxide) | Dissolve in a minimum amount of hot ethyl acetate. Add hexanes dropwise until persistent cloudiness is observed. Cool slowly. |
| Acetone / Water | General purpose | Similar to methanol/water, but acetone is more volatile. |
| Toluene | General purpose | Can be effective for aromatic compounds, sometimes providing better crystal morphology than other systems.[9] |
Q2: How do I set up a standard HPLC method to assess the purity of my final product?
A2: A reverse-phase HPLC method is ideal for determining the purity of your compound.
-
Column: A C18 column is a standard starting point. For compounds with aromatic rings, a Phenyl-Hexyl or Cyano (CN) column can offer different selectivity and may improve resolution from closely-eluting impurities.[12][13][14]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile or Methanol with the same acid modifier.
-
-
Example Gradient:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15-20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: UV detection, typically at 254 nm and 280 nm. A photodiode array (PDA) detector is ideal for checking peak purity.
-
Expected Elution: Your di-phenolic product is quite polar and will likely elute relatively early in the gradient. Non-polar impurities like homocoupled byproducts will have longer retention times.
Q3: What are the expected signals in the ¹H NMR, ¹³C NMR, and Mass Spectrum for pure 2-Cyano-5-(4-hydroxyphenyl)phenol?
A3:
-
¹H NMR (in DMSO-d₆): You should expect two distinct, broad singlets for the two phenolic -OH protons, typically in the range of 9-11 ppm.[15] The aromatic protons will appear between ~6.8 and 7.8 ppm, with splitting patterns consistent with the substitution on the two rings.[15][16]
-
¹³C NMR (in DMSO-d₆): Carbons attached to the hydroxyl groups will be downfield (~155-160 ppm). The carbon of the cyano group will appear around 118-120 ppm. The remaining aromatic carbons will be in the ~115-140 ppm range.[17]
-
Mass Spectrometry (ESI-): In negative ion mode electrospray ionization, the most prominent peak will be the [M-H]⁻ ion. For C₁₃H₉NO₂, the molecular weight is 211.22 g/mol , so you should see a strong signal at m/z 210.2.[18] High-resolution mass spectrometry should confirm the elemental composition.[18]
Q4: How should I store the purified compound to maintain its purity?
A4: To prevent degradation, particularly oxidation, store the pure, dry solid:
-
In a sealed vial, preferably amber glass to protect from light.
-
Under an inert atmosphere (nitrogen or argon).
-
In a freezer (-20 °C) or refrigerator (4 °C).
Detailed Experimental Protocols
Protocol 1: Recrystallization using Methanol/Water
-
Place the crude 2-Cyano-5-(4-hydroxyphenyl)phenol in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot methanol required to fully dissolve the solid. Keep the solution heated on a hot plate.
-
Once dissolved, add deionized water dropwise to the hot, stirring solution until it just begins to turn cloudy (this is the saturation point).
-
Add another 1-2 drops of hot methanol to make the solution clear again.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For best crystal formation, do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a small amount of cold water.
-
Dry the crystals thoroughly under high vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol or acetone), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., 20% ethyl acetate in hexanes). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
Elution: Start eluting with a low-polarity solvent mixture (e.g., 10-20% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 20% to 50% ethyl acetate in hexanes. Monitor the elution using TLC.
-
Tip: If streaking occurs, pre-treat the column by flushing with the eluent system containing 1% acetic acid, and use this modified eluent throughout the separation.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all residual solvent.
References
- ResearchGate. (2025, August 6). Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium | Request PDF.
- BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene.
- PMC.
- BenchChem. (2025).
- Baltus, C. B. (2010, November 10).
- Wikipedia. Suzuki reaction.
- Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols.
- PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- PubMed. (2011, August 15).
- Google Patents. CN101781235B - Method for preparing 2-cyanophenol.
- Guidechem. (2023, June 5). How to Prepare 2-Cyanophenol? - FAQ.
- ResearchGate. Process of oxidation of benzene ( a ), 4-hydroxyphenyl acetic acid ( b )...
- PubMed. (2011, July 29). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone.
- PubMed. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols.
- PrepChem.com. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry.
-
Google Patents. US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[1][4]-benzoxaborole and polymorphs thereof.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- LCGC International. (2007, October 1). The Perfect Method, V: Changing Column Selectivity.
- PubMed.
- SIELC Technologies. Separation of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column.
- Rapid Communications in Mass Spectrometry. (2016, June 5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. prepchem.com [prepchem.com]
- 11. US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole and polymorphs thereof - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. library.dphen1.com [library.dphen1.com]
addressing solubility issues of 2-Cyano-5-(4-hydroxyphenyl)phenol in biological assays
Topic: Solubility & Stability Optimization in Biological Assays
Status: Active | Ticket Priority: High | Persona: Senior Application Scientist
Executive Summary: The Molecule & The Challenge
2-Cyano-5-(4-hydroxyphenyl)phenol is a planar, lipophilic bi-aryl system containing a nitrile group and two phenolic hydroxyls. Its structural rigidity (bi-phenyl core) and high lipophilicity (LogP ~2.5–3.0) predispose it to two primary failure modes in biological assays:
-
Precipitation ("Crash-out"): Immediate crystallization upon dilution from DMSO into aqueous buffers.
-
Colloidal Aggregation: Formation of sub-micrometer particles that sequester enzymes, leading to false-positive inhibition (promiscuity).
This guide addresses these issues using field-proven protocols to ensure your IC50/EC50 data is derived from dissolved, monomeric compound, not suspension artifacts.
Part 1: Stock Solution Integrity (The Root Cause)
Q: My fresh DMSO stock is clear, but my 1-week-old stock shows fine particulates. Why?
A: This is likely due to DMSO Hygroscopicity . DMSO is aggressively hygroscopic. It absorbs water from the atmosphere (up to 10% by volume in 24 hours if unsealed). 2-Cyano-5-(4-hydroxyphenyl)phenol is "water-phobic." As water enters the DMSO stock, the solvent power decreases, causing the compound to micro-precipitate inside the stock vial.
The "Dry-Stock" Protocol:
-
Solvent Grade: Use only anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Storage: Store stocks in single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Vessel: Use amber glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS), which can leach plasticizers in 100% DMSO.
Part 2: The "Crash" During Dilution
Q: When I dilute my compound directly into cell media (RPMI/DMEM), it turns cloudy. How do I fix this?
A: You are experiencing "Shock Precipitation." Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer creates a local zone of supersaturation. The compound crashes out before it can disperse.
Solution: The "Intermediate Shift" Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step to "step down" the hydrophobicity.
Protocol:
-
Step 1 (Stock): 10 mM compound in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 into pure DMSO (not buffer) to create a 1 mM working stock.
-
Step 3 (The Shift): Dilute the 1 mM stock 1:20 into a "Transition Buffer" (PBS + 5% DMSO).
-
Why? The higher DMSO content (5%) sustains solubility during the mixing phase.
-
-
Step 4 (Final): Dilute the Transition mix 1:10 into the final Cell Media.
-
Final Concentration: 5 µM compound, 0.5% DMSO.
-
Visualizing the Workflow:
Caption: The "Intermediate Shift" protocol prevents local supersaturation by maintaining solvent capacity during critical dilution steps.
Part 3: False Positives & Aggregation (The "Shoichet" Effect)
Q: I see high inhibition (low IC50), but the dose-response curve is very steep (Hill slope > 2). Is this real?
A: This is a classic signature of Colloidal Aggregation . Lipophilic planar molecules like 2-Cyano-5-(4-hydroxyphenyl)phenol often self-assemble into colloidal particles in aqueous buffer. These particles adsorb enzymes non-specifically, inhibiting them without true binding.[1] This phenomenon, extensively characterized by the Shoichet lab [1], leads to false positives.[2]
The Detergent Sensitivity Test: To validate your hit, add a non-ionic detergent. Detergents disrupt colloids but usually do not affect specific ligand-protein binding.
| Condition | Observation | Diagnosis |
| No Detergent | IC50 = 1.5 µM | Baseline |
| + 0.01% Triton X-100 | IC50 > 50 µM (Activity lost) | False Positive (Aggregation) |
| + 0.01% Triton X-100 | IC50 = 1.5 µM (Activity retained) | True Binder |
Recommendation: Always include 0.01% Triton X-100 or 0.005% Tween-80 in your biochemical assay buffer to prevent aggregation [2].
Part 4: Advanced Formulation (When DMSO Fails)
Q: My cells are sensitive to DMSO > 0.1%, but the compound precipitates at that level. What are my alternatives?
A: Use Complexation instead of Cosolvents. Cyclodextrins (specifically Hydroxypropyl-β-cyclodextrin, HP-β-CD) form inclusion complexes. The hydrophobic "donut hole" of the cyclodextrin encapsulates your lipophilic molecule, while the hydrophilic exterior keeps it soluble in water [3].
The Cyclodextrin Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS.
-
Dissolve your compound in this stock (sonication may be required).[3]
-
Sterile filter (0.22 µm).
-
Use this as your "media" for the assay.
-
Note: This allows you to achieve concentrations up to 100 µM with 0% DMSO .
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific solubility issue.
Caption: Logic flow for diagnosing solubility vs. aggregation artifacts in bioassays.
References
-
Shoichet, B. K. (2006).[4] Screening in a spirit of false hope. Nature Reviews Drug Discovery, 5(6), 473-484. Link
-
Feng, B. Y., & Shoichet, B. K. (2006).[4] A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550-553.[4] Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
NCBI Assay Guidance Manual. (2012). DMSO Tolerance in Cell-Based Assays. Link
Sources
Technical Support Center: Enhancing the Stability of 2-Cyano-5-(4-hydroxyphenyl)phenol in Solution
Welcome to the technical support center for 2-Cyano-5-(4-hydroxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this molecule in solution. By understanding the underlying chemical principles, you can design more robust experiments and ensure the integrity of your results.
Understanding the Molecule: 2-Cyano-5-(4-hydroxyphenyl)phenol
2-Cyano-5-(4-hydroxyphenyl)phenol is a bifunctional molecule containing two hydroxyl groups and a cyano group. This unique structure presents specific stability challenges, primarily related to oxidation of the phenolic hydroxyl groups. The electron-withdrawing nature of the cyano group increases the acidity of the phenolic protons compared to phenol itself, influencing its behavior in solutions of varying pH.[1][2]
The primary degradation pathways for phenolic compounds involve oxidation, which can be initiated by factors such as light, heat, and the presence of metal ions.[3] This process can lead to the formation of colored quinone-type byproducts and polymeric species, which can interfere with experimental assays and reduce the compound's efficacy.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My solution of 2-Cyano-5-(4-hydroxyphenyl)phenol is turning yellow/brown. What is causing this discoloration?
Answer: The yellow or brown discoloration is a common indicator of oxidation. The phenolic hydroxyl groups in your compound are likely being oxidized to form quinones and other colored degradation products.[3] This process can be accelerated by several factors:
-
Exposure to Light: UV and even visible light can provide the energy to initiate photo-oxidation.[3][4][5] Many phenolic compounds are light-sensitive.[3]
-
High pH (Alkaline Conditions): In alkaline solutions, the phenolic hydroxyl groups are deprotonated to form phenoxide ions. These ions are more susceptible to oxidation.[6][7][8]
-
Presence of Dissolved Oxygen: Oxygen is a key reactant in the oxidation process.
-
Trace Metal Ion Contamination: Metal ions, such as iron or copper, can catalyze the oxidation of phenols.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[4][9][10][11]
Solutions:
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to block light.[12]
-
Control pH: Maintain the pH of your solution in the slightly acidic to neutral range (ideally pH 5-7).[7][8] Use a suitable buffer system to maintain a stable pH.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use High-Purity Solvents and Reagents: Utilize high-purity solvents to minimize metal ion contamination.
-
Store at Low Temperatures: Store your stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation.[12][13]
Question 2: I'm observing a loss of compound potency or a decrease in peak area in my HPLC analysis over time. How can I prevent this?
Answer: A decrease in potency or peak area is a direct consequence of compound degradation. The strategies to prevent this are similar to those for preventing discoloration, as they all aim to inhibit the underlying chemical breakdown.
Immediate Steps:
-
Analyze Samples Promptly: Analyze your samples as soon as possible after preparation.
-
Use an Antioxidant: Consider adding a small amount of an antioxidant to your solution. Common choices include:
Experimental Protocol: Preparing a Stabilized Stock Solution
-
Solvent Selection: Choose a high-purity, degassed solvent. For many applications, a mixture of an organic solvent (like methanol or DMSO) and an aqueous buffer is suitable.
-
Buffer Preparation: Prepare a buffer solution in the desired pH range (e.g., pH 6 phosphate buffer).
-
Antioxidant Addition (Optional): If using an antioxidant, add it to the solvent before dissolving your compound. A typical starting concentration for ascorbic acid is 0.1% (w/v).
-
Dissolution: Dissolve the 2-Cyano-5-(4-hydroxyphenyl)phenol in the prepared solvent/buffer system.
-
Storage: Store the stock solution in an amber, tightly sealed vial at -20°C or -80°C.
Question 3: My results are inconsistent between experiments. Could the stability of my compound be a factor?
Answer: Absolutely. Inconsistent results are a hallmark of an unstable compound. If the compound degrades at a variable rate between experiments, you will naturally observe variability in your data.
To improve consistency:
-
Standardize Your Protocol: Ensure that every step of your experimental protocol, from solution preparation to analysis, is standardized and documented. This includes:
-
The source and purity of the compound and solvents.
-
The exact pH of your buffers.
-
The duration and conditions of storage.
-
The time between sample preparation and analysis.
-
-
Perform a Stability Study: Conduct a formal stability study to understand the degradation kinetics of your compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing 2-Cyano-5-(4-hydroxyphenyl)phenol in solution?
Q2: Can I use a common buffer like PBS (Phosphate Buffered Saline) for my experiments?
A2: PBS typically has a pH of 7.4, which may be slightly alkaline for optimal stability of some phenolic compounds. While it can be used, especially for short-term experiments, you may observe better stability with a buffer in the pH 6-7 range. Always check for any potential interactions between your compound and the buffer components.
Q3: How long can I store my stock solution at -20°C?
A3: The storage duration depends on the solvent and the concentration. For a properly prepared stock solution (in a suitable solvent, protected from light, and in a tightly sealed container), storage at -20°C for several weeks to a few months is generally acceptable. However, it is crucial to perform your own stability testing to confirm this for your specific conditions.
Q4: What analytical method is best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of phenolic compounds.[16] It allows for the separation of the parent compound from its degradation products and accurate quantification of each.
Experimental Protocols & Data
Protocol: HPLC-Based Stability Assessment
This protocol outlines a general procedure for assessing the stability of 2-Cyano-5-(4-hydroxyphenyl)phenol under different conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in different aqueous buffers (e.g., pH 5, 7, and 9).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration (100% reference).
-
Storage Conditions: Store aliquots of each test solution under different conditions:
-
Temperature: 2-8°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 40°C).[17]
-
Light Exposure: Protected from light (amber vials) and exposed to ambient light.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove an aliquot from each storage condition and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 measurement.
Table 1: Illustrative Stability Data for a Phenolic Compound
| Storage Condition | % Remaining after 7 days | % Remaining after 14 days |
| 4°C, Dark | 98% | 95% |
| 25°C, Dark | 90% | 82% |
| 25°C, Light | 75% | 58% |
| 40°C, Dark | 65% | 45% |
Note: This is example data and will vary for 2-Cyano-5-(4-hydroxyphenyl)phenol.
Visualizing Degradation and Workflow
Degradation Pathway
The following diagram illustrates a generalized oxidative degradation pathway for a phenolic compound.
Caption: Generalized oxidative degradation pathway for phenolic compounds.
Experimental Workflow for Stability Testing
This diagram outlines the key steps in performing a stability study.
Caption: Experimental workflow for HPLC-based stability testing.
References
- Jugde, M., et al. (2013). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Journal of Food Science.
- Horčinová, G., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
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Grand Ingredients. (n.d.). Botanical Extract Photostability in Skincare. Retrieved from [Link]
- Sánchez-Márquez, R., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. MDPI.
- Guedri, A., et al. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.
- Wijngaard, H., et al. (2012). Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE). AIP Publishing.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
- Leven, L., & Schnürer, A. (2005). Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions.
- Asfaw, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers.
- Asfaw, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers.
- Yap, J. Y., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. MDPI.
- Oreopoulou, A., et al. (2019). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PMC.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds.
- Kumar, S., & Gopinath, P. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
- Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Croatian Journal of Food Science and Technology.
- De-Smedt, C., et al. (2018). Use of Phenolic Compounds as Stabilizing Agents for Silicon-Based Molecules. Hilaris.
- Asfaw, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- Reyes, L. F., et al. (2023).
- Yap, J. Y., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC.
- Brainly. (2023). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Use. brainly.com.
- Liu, Y., et al. (2025).
- Aisami, A., et al. (2020). EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03.
- Quora. (2021). What is acidity order of o-cyanophenol m-cyanophenol and p-cyanophenol?.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.
- Vela, G. R., & Ralston, J. R. (1978).
- Slideshare. (n.d.).
- Arutchelvan, V., et al. (2005). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Sciences.
- Sridevi, V., & Chandana Lakshmi, M. V. V. (2009). Effect of temperature and carbon sourceon phenol degradation bypseudomonas desmolyticum (ncim 2028). SciSpace.
-
Golf Ventures. (n.d.). Effect of water pH on the stability of pesticides. Retrieved from [Link]
- Wang, J., et al. (2013).
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
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- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of water pH on the stability of pesticides | Golf Ventures [golfventures.com]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. pubs.aip.org [pubs.aip.org]
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- 11. The effect of temperature on phenol degradation in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 14. jscholarpublishers.com [jscholarpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. ftb.com.hr [ftb.com.hr]
- 17. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
protocol for scaling up the synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol
Welcome to the technical support center for the synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis and scale-up of this valuable biaryl compound. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.
I. Foundational Synthetic Strategy: Suzuki-Miyaura Coupling
The most prevalent and versatile method for constructing the C-C bond in 2-Cyano-5-(4-hydroxyphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide. For our target molecule, this involves the coupling of two key building blocks.
Generalized Reaction Scheme
The core transformation can be visualized as follows:
Caption: Generalized Suzuki-Miyaura coupling for 2-Cyano-5-(4-hydroxyphenyl)phenol synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and general reaction conditions?
A1: A common and effective approach is the coupling of 3-bromo-6-cyanophenol with 4-hydroxyphenylboronic acid . The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent system.
| Component | Example | Typical Molar Equivalents | Purpose |
| Aryl Halide | 3-Bromo-6-cyanophenol | 1.0 | Electrophilic partner |
| Boronic Acid | 4-Hydroxyphenylboronic acid | 1.1 - 1.5 | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.01 - 0.05 (1-5 mol%) | Catalyst for C-C bond formation |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid and neutralizes generated acid |
| Solvent | Dioxane/Water, Toluene/Water, or DMF | - | Solubilizes reactants and facilitates the reaction |
Expert Insight: The choice of base is critical. Stronger bases like K₃PO₄ can sometimes accelerate the reaction but may also promote side reactions, especially with sensitive functional groups.[3] An aqueous solvent mixture is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[4]
Q2: My reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?
A2: A stalled Suzuki coupling can be due to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Cause: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation and deactivation. Some precatalysts also require an activation step.
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction. Using pre-activated, air-stable catalysts like Pd-G3 complexes can also be beneficial.
-
-
Issues with the Boronic Acid:
-
Cause: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive cyclic trimers (boroxines), especially if stored improperly or in the presence of water without a base.[4]
-
Solution: Use fresh, high-purity boronic acid. Consider using a boronic ester (e.g., a pinacol ester) which is often more stable. Ensure the base is added and well-mixed before prolonged heating.
-
-
Substrate-Related Problems:
-
Cause: The electronic properties of your substrates can influence reactivity. While the cyano group is electron-withdrawing, the phenolic hydroxyl group is electron-donating, which can slightly decrease the reactivity of the aryl halide toward oxidative addition.[5]
-
Solution: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Increasing the catalyst loading (up to 10 mol%) or switching to a more electron-rich ligand (e.g., Buchwald-type ligands) can enhance the rate of oxidative addition.[5][6]
-
Caption: A systematic workflow for troubleshooting a stalled Suzuki-Miyaura coupling reaction.
Q3: I'm observing significant formation of homocoupled byproducts. How can I minimize this?
A3: Homocoupling, the reaction of two molecules of the boronic acid, is a common side reaction.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II), a species that can catalyze homocoupling.[4] It can also occur if the transmetalation or reductive elimination steps are slow compared to the reaction of the palladium intermediate with another boronic acid molecule.
-
Solution:
-
Rigorous Degassing: As with catalyst deactivation, ensuring an oxygen-free environment is paramount.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, disfavoring homocoupling.
-
Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is often optimal. A large excess can lead to increased homocoupling.
-
Q4: The purification of the final product is challenging due to its polarity. What are the best practices?
A4: The two phenolic hydroxyl groups and the cyano group make the target molecule quite polar, which can complicate purification by standard silica gel chromatography.
-
Acid-Base Extraction:
-
After the reaction, perform a workup to remove the catalyst and inorganic salts. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
-
To separate the product from less acidic impurities, you can perform an acid-base extraction. Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate and extract the phenolic product into the aqueous layer.
-
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure product, which can then be collected by filtration or extracted back into an organic solvent.
-
-
Chromatography:
-
Normal Phase: If chromatography is necessary, streaking on silica gel is common with polar, acidic compounds.[7] Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress the deprotonation of the phenols on the silica surface, leading to better peak shape.
-
Reverse Phase: Reverse-phase chromatography (e.g., using a C18 column) is often more suitable for polar compounds.[7][8] A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or TFA to improve peak shape.
-
-
Recrystallization:
-
If the crude product is sufficiently pure, recrystallization can be an excellent final purification step.[9] Solvents to consider include ethyl acetate/hexanes, methanol/water, or acetone/water.
-
III. Scale-Up Considerations
Transitioning a synthesis from the bench to a larger scale introduces new challenges.[10][11]
Q5: What are the primary challenges when scaling up this synthesis?
A5:
-
Mixing and Heat Transfer: Larger reaction volumes can lead to inefficient mixing and the development of "hot spots," which can cause side reactions and impurity formation. Ensure adequate agitation and controlled heating.
-
Reagent Addition: The order and rate of reagent addition become more critical on a larger scale. Exothermic events need to be carefully managed.
-
Workup and Isolation: Handling large volumes of solvents during extraction and filtration can be logistically challenging. Phase separations can be slower and less defined.
-
Catalyst Removal: Removing residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs) is crucial. This may require treatment with palladium scavengers or specialized filtration methods.[12]
-
Safety: The safety profiles of all reagents and the potential for runaway reactions must be thoroughly evaluated before scaling up.[11]
Caption: Key considerations for scaling up the synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol.
IV. References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information.
-
Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. CHIMIA.
-
Method for purifying biphenyl. Google Patents.
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
-
Synthesis of 2-cyanophenol. PrepChem.com.
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
-
Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
-
How to deal with scale-up challenges of Chemistry?. Prime Scholars.
-
Purification of polybrominated biphenyl congeners. PubMed.
-
Diagnosing issues with a failed Suzuki coupling?. Reddit.
-
Suzuki reaction. Wikipedia.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
-
Cyanic acid, phenyl ester. Organic Syntheses.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
High-efficiency synthesis method of 2-cyanophenol. Patsnap.
-
Purification of strong polar and basic compounds. Reddit.
-
Purification: How To. University of Rochester Chemistry.
-
A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Wiley Online Library.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. Benchchem.
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
-
Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information.
-
Catalytic synthesis of benign bisphenols. Diva-portal.org.
Sources
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- 8. agilent.com [agilent.com]
- 9. Purification [chem.rochester.edu]
- 10. chimia.ch [chimia.ch]
- 11. primescholars.com [primescholars.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Biological Efficacy of Biphenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into the modification of biphenyl compounds to enhance their biological efficacy. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, making its strategic modification a critical skill.[1][2][3] This resource is designed to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Section 1: Foundational Principles - The "Why" Behind Biphenyl Modification
The biphenyl core, consisting of two connected phenyl rings, offers a rigid and synthetically versatile scaffold. Its structure allows for systematic modifications at multiple positions, enabling the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][4] The primary goals of these modifications are typically to improve interactions with a biological target and to enhance the compound's drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Key Biological Efficacy Parameters:
-
Potency (IC50/EC50): The concentration of a drug required to produce 50% of its maximal effect or inhibition. Lower values indicate higher potency.
-
Selectivity: A measure of a drug's ability to bind to its intended target versus other targets. High selectivity minimizes off-target effects.[5]
-
Metabolic Stability: The resistance of a compound to being broken down by metabolic enzymes (e.g., Cytochrome P450s). Higher stability often leads to a longer duration of action in the body.[6][7]
-
Solubility: The ability of a compound to dissolve in a solvent, which is crucial for absorption and formulation. Poor solubility is a common challenge in drug development.[8]
Section 2: Strategic Modifications & SAR Insights
This section addresses common questions regarding the modification of biphenyl compounds, grounded in the principles of Structure-Activity Relationships (SAR). SAR studies systematically explore how changes to a molecule's structure affect its biological activity.[4][5][9]
Question: My lead biphenyl compound has low potency. How can I improve its interaction with the target?
Answer: Improving potency requires enhancing the binding affinity between your compound and its biological target. This is achieved by optimizing electronic and steric interactions.
-
Introduce Hydrogen-Bonding Groups: The addition of hydroxyl (-OH) or amino (-NH2) groups can form strong hydrogen bonds with residues in the target's binding pocket, often enhancing potency.[1] The position of these groups is critical to ensure proper alignment.
-
Incorporate Halogens: Electron-withdrawing groups like halogens (F, Cl, Br) can alter the electronic distribution of the biphenyl rings, potentially improving interactions and, in some cases, metabolic stability.[1][3] Fluorine, in particular, is often used to block sites of metabolism.[10]
-
Explore Steric Hindrance: The size and position of substituents can either improve or hinder binding. Bulky groups can create steric clashes if not positioned correctly, but they can also be used to orient the molecule favorably within the binding pocket.[1]
-
Vary Linker Length and Rigidity: If your compound has a linker connecting the biphenyl core to another functional group, its length and flexibility are critical. Modulating the linker can optimize the distance and orientation between key binding elements.[11][12]
Question: My compound is potent in biochemical assays but has poor metabolic stability. What modifications should I consider?
Answer: Poor metabolic stability is a frequent cause of failure for promising drug candidates. The goal is to block or alter the sites on the molecule that are most susceptible to enzymatic degradation.
-
Identify Metabolic Hotspots: The first step is to identify where the molecule is being metabolized, often through metabolite identification studies. Common sites include electron-rich aromatic positions and benzylic carbons.
-
Strategic Blocking:
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a metabolic hotspot can prevent oxidation by cytochrome P450 enzymes due to the strength of the C-F bond.[3]
-
Deuteration: Replacing hydrogen with its heavier isotope, deuterium, can slow the rate of metabolic cleavage (the "Kinetic Isotope Effect"), though this is a more subtle modification.
-
-
Bioisosteric Replacement: Sometimes, the entire biphenyl core or a connected moiety is the source of instability. Replacing a metabolically labile group with a bioisostere—a different group with similar physical or chemical properties—can improve stability while retaining activity. For example, replacing a metabolically susceptible benzanilide moiety with a more stable biphenyl core has been shown to be an effective strategy.[13][14][15]
Question: My modified biphenyl compounds are showing poor aqueous solubility. How can I address this?
Answer: Poor solubility can prevent a compound from being absorbed in the gut or cause it to precipitate in assay buffers, leading to unreliable data.
-
Increase Polarity: Introduce polar functional groups such as hydroxyls, amines, or carboxylic acids.[16] However, this must be balanced to maintain cell permeability.
-
Disrupt Crystal Packing: High melting point and poor solubility can be due to strong intermolecular forces in the solid state. Introducing groups that disrupt this packing, or creating asymmetrical molecules, can sometimes improve solubility.
-
Formulation Strategies:
Table 1: Summary of Common Modifications and Their Expected Impact
| Modification | Primary Goal | Potential Secondary Effects |
| Add -OH, -NH2 groups | Increase Potency (H-bonding) | Increase solubility, may decrease permeability |
| Add Halogens (F, Cl) | Increase Potency, Block Metabolism | Increase lipophilicity, may alter electronics |
| Increase Alkyl Chain Length | Increase Lipophilicity/Potency | May decrease solubility, increase metabolism |
| Introduce Cyclic Moieties | Constrain Conformation, Improve Stability | May alter binding pose, improve selectivity |
| Replace Moiety with Bioisostere | Improve Stability, Potency, or ADME | Can significantly alter SAR |
| Add Acidic/Basic Groups | Increase Solubility | Can impact cell permeability and off-target effects |
Section 3: Experimental Workflow & Troubleshooting Guide
This section provides practical workflows for the synthesis and biological evaluation of biphenyl compounds, along with guides to troubleshoot common issues.
Synthesis & Purification Workflow
The Suzuki-Miyaura cross-coupling reaction is one of the most common and effective methods for synthesizing substituted biphenyls.[3]
Diagram: Generalized Suzuki Coupling Workflow
Caption: Workflow for biphenyl synthesis via Suzuki coupling.
Troubleshooting Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Improper base or solvent; Low reaction temperature; Poor quality starting materials. | Use a fresh batch of palladium catalyst; Ensure base is anhydrous and appropriate for the reaction; Degas solvents to remove oxygen; Verify purity of aryl halide and boronic acid. |
| Formation of Homocoupled Side Product | Reaction conditions favor homocoupling of the boronic acid. | Adjust the stoichiometry of reactants; Use a different palladium ligand or catalyst system. |
| Final Product is Impure (e.g., contains starting material or amide byproduct) | Incomplete reaction; Hydrolysis of a nitrile group to an amide during workup or synthesis.[18] | Monitor the reaction by TLC or LC-MS to ensure full consumption of starting material; Optimize purification (e.g., try a different solvent system for chromatography); For nitrile precursors, use anhydrous conditions and avoid overly acidic/basic workups to minimize hydrolysis.[18] |
Biological Assay Workflow & Troubleshooting
Evaluating the biological efficacy of your newly synthesized compounds requires robust and well-controlled assays.
Diagram: Troubleshooting Common Assay Failures
Caption: A decision tree for troubleshooting molecular assays.[19]
Troubleshooting Biological Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability in IC50/EC50 Values | Compound precipitation in assay buffer; Compound degradation in solution; Inconsistent pipetting or assay setup. | Visually inspect plates for precipitation; Prepare fresh stock solutions for each experiment[20]; Use a different solvent or lower the final concentration; Use calibrated pipettes and include sufficient replicates. |
| Activity in Biochemical but not Cell-Based Assay | Poor cell membrane permeability; Compound is being removed by cellular efflux pumps; The target is in an inactive state within the cell. | Assess the lipophilicity (cLogP) of your compound; Run counter-screens with efflux pump inhibitors; Consider that biochemical and cellular environments are different and may require different compound properties.[21] |
| Fluorescence or Luminescence Interference | The compound itself is fluorescent or quenches the signal. | Run a control assay without the enzyme or substrate to measure the compound's intrinsic signal; Use an orthogonal assay with a different detection method (e.g., absorbance) to confirm hits.[22] |
| Compound Appears Insoluble in Assay Media | Exceeding the solubility limit in the final aqueous buffer. | First, dissolve the compound in 100% DMSO, then dilute with the aqueous buffer[17]; Determine the maximum tolerable DMSO concentration for your assay; Test solubility in the final buffer before running a full experiment. |
Section 4: FAQs (Frequently Asked Questions)
Q: What are the most common synthetic routes for creating biphenyl derivatives? A: Besides the Suzuki coupling, other popular methods include the Stille, Negishi, and Ullmann reactions.[3] The choice of reaction often depends on the functional group tolerance and the availability of starting materials (e.g., organostannanes for Stille, organozinc reagents for Negishi).[3]
Q: What is a bioisosteric replacement and when should I use it for a biphenyl scaffold? A: A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects.[10][23] In the context of biphenyls, you might use a bioisostere to replace a part of the molecule that is metabolically unstable, toxic, or has poor pharmacokinetic properties, while aiming to preserve the desired biological activity.[13][14][15] For example, replacing a phenyl ring with a pyridine ring can alter solubility and metabolic profile.[24]
Q: How do I begin to interpret Structure-Activity Relationship (SAR) data for my biphenyl analogs? A: SAR analysis is an iterative process of identifying which structural features are critical for biological activity.[5][9] Start by comparing small changes:
-
Single-Point Modifications: Compare compounds where only one position has been changed. This helps isolate the effect of that specific modification.
-
Positional Isomers: Compare compounds where the same substituent is moved to different positions on the biphenyl rings. This reveals information about the required geometry for binding.[1]
-
Homologation: Compare compounds where an alkyl chain is systematically lengthened. This can provide insight into the size and lipophilicity of the binding pocket. By analyzing these trends, you can build a model of the pharmacophore—the essential features required for activity—and design the next round of more effective compounds.
Q: What are potential off-target effects or toxicity concerns with biphenyl compounds? A: While the biphenyl scaffold itself is common, specific derivatives can have toxicity. Polychlorinated biphenyls (PCBs) are known environmental toxins that can cause a range of adverse health effects.[25][26] In drug development, biphenyl derivatives can sometimes inhibit unintended targets, such as hERG channels (cardiac toxicity) or cytochrome P450 enzymes (drug-drug interactions). It is also important to note that metabolites of biphenyl compounds may be more genotoxic than the parent compound.[27][28] Therefore, early toxicity screening and selectivity profiling are crucial steps in the development of any new biphenyl-based therapeutic agent.
References
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Ochoa-Puentes, C., et al. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. Available from: [Link]
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Ochoa-Puentes, C., et al. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PMC. Available from: [Link]
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Ochoa-Puentes, C., et al. (2013). Benzanilide-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PubMed. Available from: [Link]
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Pellicciari, R., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed. Available from: [Link]
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Wang, H., et al. (2017). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI. Available from: [Link]
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ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Available from: [Link]
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Rossi, D., et al. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. Available from: [Link]
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Jain, Z. J., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link]
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Chen, J., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry. Available from: [Link]
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U.S. Environmental Protection Agency. (2014). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC. Available from: [Link]
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Datar, P. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave. Available from: [Link]
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Abdelgawad, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]
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U.S. Environmental Protection Agency. (2024). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Risk Assessment. Available from: [Link]
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Li, Y., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Coquelet, C., & Ramjugernath, D. (2014). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. University of Johannesburg. Available from: [Link]
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Kobe University. (2022). New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body. Phys.org. Available from: [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
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Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. Available from: [Link]
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Wang, C., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Li, Y., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. PubMed. Available from: [Link]
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Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Biphenyl. Available from: [Link]
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Zhang, Y., et al. (2021). Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. MDPI. Available from: [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available from: [Link]
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Acree Jr., W. E., & Abraham, M. H. (2026). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). of SAR analysis of small-molecule inhibitors based on biphenyl derivatives. Available from: [Link]
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Infinix Bio. (2026). Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. Available from: [Link]
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Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Cyano-5-(4-hydroxyphenyl)phenol
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Cyano-5-(4-hydroxyphenyl)phenol. As a compound of interest in pharmaceutical development or chemical research, ensuring the reliability of its analytical measurement is paramount. This document moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and establishing a self-validating system rooted in the principles of scientific integrity.
The validation strategy described herein is designed to be fully compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose, which includes the quantitative determination of the active substance and the monitoring of its stability.[1][2][3]
The Analytical Imperative: Method Development and System Suitability
Before validation can commence, a robust HPLC method must be developed. For a phenolic compound like 2-Cyano-5-(4-hydroxyphenyl)phenol, a reversed-phase approach is typically the most effective.
A. Method Development Synopsis
The chosen method, which forms the basis for this validation guide, employs a reversed-phase C18 column (250mm x 4.6mm, 5µm) with a gradient elution mobile phase consisting of acidified water and acetonitrile.[4][5] A Diode-Array Detector (DAD) is utilized for spectral confirmation and quantification at the compound's absorption maximum. The rationale for this choice is the ubiquitous success of this column chemistry for separating polar to moderately non-polar compounds and the utility of gradient elution for resolving the main analyte from potential impurities and degradation products within a reasonable timeframe.[4][5]
B. The Cornerstone of Daily Analysis: System Suitability Testing (SST)
System Suitability Testing (SST) is a non-negotiable prerequisite for any chromatographic analysis.[6] It serves as a daily verification that the entire analytical system—instrument, column, and reagents—is operating within the validated method's required specifications before sample analysis begins.[7] The parameters chosen for SST are direct indicators of the system's performance and the quality of the chromatographic separation.[6][7]
Experimental Protocol: System Suitability Testing
-
Prepare a System Suitability Solution: This solution should contain the 2-Cyano-5-(4-hydroxyphenyl)phenol reference standard at a working concentration. Crucially, it should also contain at least one known impurity or a compound expected to elute closely to the main analyte to challenge the system's resolving power.
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively.[8]
-
Evaluate Key Parameters: Calculate the mean and standard deviation for the peak area, retention time, and other critical parameters. The acceptance criteria, as defined during method validation, must be met.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between the analyte and the closest eluting peak | Ensures baseline separation, which is critical for accurate quantification.[6][7] |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry. A value greater than 2 indicates peak tailing, which can affect integration and precision.[8][9] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak.[6][8] |
| % Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time of replicate injections | Demonstrates the precision and reproducibility of the instrument and the analytical process.[8][9][10] |
The Validation Master Plan: An In-Depth Analysis
The objective of method validation is to provide comprehensive, documented evidence that the analytical procedure is fit for its intended purpose.[2]
Caption: A workflow diagram illustrating the sequential phases of HPLC method validation.
A. Specificity: The Foundation of a Stability-Indicating Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a stability-indicating method, this is demonstrated through forced degradation studies.[12][13][14] These studies expose the drug substance to extreme stress conditions to generate potential degradation products.[12][14]
The core objective is to prove that the analyte peak is free from co-elution with any degradants, ensuring that any decrease in the analyte's concentration due to degradation is accurately measured. A target degradation of 10-20% is generally considered appropriate to produce a sufficient amount of degradants for analytical detection without completely consuming the parent compound.[14]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Prepare a solution of 2-Cyano-5-(4-hydroxyphenyl)phenol in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[15]
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[12][15]
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by HPLC with a DAD.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed standard.
-
Assess peak purity of the analyte peak in all stressed samples using the DAD. The peak should be spectrally pure.
-
Ensure that all major degradation peaks are well-resolved from the analyte peak (Resolution > 2.0).
-
B. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol: Linearity
-
Prepare a Stock Solution: Accurately weigh and dissolve the reference standard to create a high-concentration stock solution.
-
Create Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. For an assay method, this range should typically cover 80% to 120% of the expected sample concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
C. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix or placebo.
Experimental Protocol: Accuracy (Recovery)
-
Spike Samples: Prepare samples by spiking a placebo (a mixture of all excipients without the active ingredient) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
D. Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day Precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day Precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol: Precision
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Evaluation: Calculate the %RSD for the results at each level. The acceptance criterion is typically an RSD of ≤ 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These are critical for the analysis of impurities and degradation products. They can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[1] A common approach is to use an S/N ratio of 3:1 for LOD and 10:1 for LOQ.[8][9]
F. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact on system suitability parameters (resolution, tailing factor) and the quantitative result. The results should remain within the acceptance criteria defined for the method.
Caption: The interrelationship between key HPLC method validation parameters.
Performance Comparison with Alternative Technologies
While HPLC is a powerful and widely used technique for the analysis of phenolic compounds, other methods exist.[16][17] Understanding the advantages and disadvantages of the validated HPLC method in this context provides a comprehensive analytical perspective.
| Feature | Validated HPLC-DAD Method | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation based on charge-to-size ratio in an electric field. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds like phenols. | Requires derivatization for non-volatile or polar compounds like phenols to increase volatility.[16] | Suitable for charged species; can be adapted for neutral molecules with MEKC. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high, especially with Mass Spectrometry (MS) detection. | Generally lower sensitivity than HPLC or GC. |
| Resolution | High, easily optimized by changing mobile phase and column. | Very high, especially with capillary columns. | Can provide very high efficiency separations. |
| Speed | Moderate (run times typically 5-40 minutes).[4] | Typically faster run times than HPLC. | Often very fast separation times. |
| Robustness | High, well-established technology. | Robust, but derivatization can add complexity and variability. | Can be less robust; sensitive to buffer composition and capillary surface. |
| Cost (Instrument) | Moderate to High. | Moderate to High. | Lower than HPLC and GC. |
| Primary Advantage | Versatility, robustness, and direct analysis of aqueous samples. | High resolution and sensitivity for volatile compounds. | Low sample/reagent consumption, high efficiency. |
| Primary Disadvantage | Higher solvent consumption compared to CE. | Not suitable for non-volatile compounds without derivatization. | Lower sensitivity and can be less robust. |
This comparison demonstrates that the validated HPLC-DAD method represents an optimal balance of sensitivity, robustness, and applicability for the routine quality control and stability analysis of 2-Cyano-5-(4-hydroxyphenyl)phenol, avoiding the need for complex sample derivatization required by GC.[16]
Conclusion
This guide has detailed a comprehensive, scientifically-driven approach to the validation of an HPLC method for 2-Cyano-5-(4-hydroxyphenyl)phenol. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, the method is proven to be reliable, and suitable for its intended purpose. The integration of system suitability tests ensures the ongoing performance of the analytical system, while a comparative analysis positions HPLC as the most appropriate technique for this application. Following this validation protocol provides a high degree of assurance in the quality and integrity of the analytical data generated.
References
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- System Suitability in HPLC Analysis. Pharmaguideline.
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- HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. YouTube.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology.
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- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration.
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A Researcher's Guide to the Comparative Cytotoxicity of Biphenyl Compounds: Profiling 2-Cyano-5-(4-hydroxyphenyl)phenol
Introduction: The Biphenyl Scaffold in Drug Discovery and Toxicology
The biphenyl moiety is a privileged structural motif found in numerous biologically active compounds, from potent anticancer agents to widespread environmental contaminants like polychlorinated biphenyls (PCBs).[1][2][3] Its unique stereochemistry allows for conformational flexibility, enabling interaction with a diverse range of biological targets.[1] However, this structural versatility also means that substitutions on the biphenyl rings can dramatically alter a compound's biological effects, including its cytotoxicity.
This guide focuses on establishing a framework for assessing the cytotoxic potential of novel biphenyl derivatives, using the specific example of 2-Cyano-5-(4-hydroxyphenyl)phenol. As this appears to be a novel compound with limited publicly available data, we will provide a comparative analysis of structurally related hydroxylated and substituted biphenyls. We will detail the essential experimental protocols required for a thorough cytotoxicological evaluation and discuss the underlying mechanisms of action, empowering researchers to profile new chemical entities with scientific rigor.
Understanding Biphenyl Cytotoxicity: Key Structural Determinants
The cytotoxic profile of a biphenyl compound is not determined by the biphenyl core alone but is profoundly influenced by the nature, position, and number of its substituents.
-
Hydroxylation: Hydroxyl (-OH) groups can significantly impact cytotoxicity. Hydroxylated biphenyls are known metabolites of PCBs and can exhibit their own toxic effects.[3][4] The position of the hydroxyl group is critical; for instance, the conformation of 2,2'-biphenyldiol (more nonplanar) may lead to greater inhibitory effects on cellular communication compared to 3,3'-biphenyldiol.[5][6]
-
Halogenation: The presence of halogens, as seen in PCBs, often increases lipophilicity and can enhance toxicity. However, the interplay with other functional groups can be complex. For example, a chlorine atom can sometimes attenuate the toxic effect of a nearby hydroxyl group.[5][6]
-
Planarity: The torsional angle between the two phenyl rings is a crucial factor. Planar, non-ortho substituted PCBs are often more toxic than their nonplanar, ortho-substituted counterparts, which is linked to different mechanisms of inducing apoptosis.[7]
-
Other Substituents: Functional groups like cyano (-CN) or methoxy (-OCH₃) groups can alter the electronic properties, solubility, and metabolic stability of the compound, thereby influencing its interaction with cellular machinery and overall cytotoxicity.
Given this complexity, a systematic experimental evaluation is indispensable for any new biphenyl derivative.
Comparative Cytotoxicity Data of Biphenyl Analogs
To establish a baseline for evaluating 2-Cyano-5-(4-hydroxyphenyl)phenol, it is useful to review the cytotoxic activity of other biphenyl compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |
| 4,4'-Dihydroxybiphenyl | HEK293 (Human Embryonic Kidney) | 27.4 | 72 | MTT | [8] |
| HT-29 (Human Colon Cancer) | 74.6 | 72 | MTT | [8] | |
| MCF-7 (Human Breast Cancer) | 95.6 | 72 | MTT | [8] | |
| Hydroxylated Biphenyl (cpd 11) | Melanoma | 1.7 ± 0.5 | Not Specified | Not Specified | [1] |
| Hydroxylated Biphenyl (cpd 12) | Melanoma | 2.0 ± 0.7 | Not Specified | Not Specified | [1] |
| Unsymmetrical Biphenyl (cpd 27) | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | Not Specified | SRB | [9] |
| Unsymmetrical Biphenyl (cpd 35) | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | Not Specified | SRB | [9] |
| Biphenyl Methylene Indolinone (10e) | HeLa (Cervical Cancer) | 1.74 ± 0.69 | Not Specified | Not Specified | [10] |
| DU-145 (Prostate Cancer) | 1.68 ± 1.06 | Not Specified | Not Specified | [10] | |
| Nostotrebin 6 (NOS-6) | Mouse Fibroblasts BALB/c | 12.15 ± 1.96 | 24 | MTT | [11] |
Note: IC₅₀ values are highly dependent on the cell line, assay method, and specific experimental conditions. Direct comparison between different studies should be made with caution.
Essential Experimental Protocols
A robust assessment of cytotoxicity involves multiple, mechanistically distinct assays. Here, we detail two foundational protocols: the MTT assay for measuring metabolic activity and Annexin V/PI staining for quantifying apoptosis.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium). Include wells for vehicle control and blank (medium only).
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of 2-Cyano-5-(4-hydroxyphenyl)phenol and other biphenyl compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Exposure: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Expert Insight: The choice of solubilization agent is critical. DMSO is fast, but formazan crystals can sometimes reform. SDS-HCl solutions provide more stable readings but may require an overnight incubation. It is also crucial to ensure the final concentration of any solvent (like DMSO) used to dissolve the parent compounds is consistent across all wells and is non-toxic to the cells (typically <0.5%).
Annexin V/PI Assay for Apoptosis Detection
To determine if cell death occurs via apoptosis or necrosis, flow cytometry with Annexin V and Propidium Iodide (PI) dual staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15][17]
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with the biphenyl compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 16, 24, or 48 hours). Include vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).[15]
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a conical tube. Wash the adherent cells with PBS, then detach them using trypsin or a cell scraper. Combine these cells with the collected medium.[15]
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet once with cold PBS.[18]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][18]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18]
-
Data Analysis: Using appropriate controls to set compensation and gates, quantify the cell populations:
Mechanistic Insights: The Intrinsic Apoptosis Pathway
Many cytotoxic biphenyl derivatives exert their effects by inducing programmed cell death, or apoptosis.[1][7] The intrinsic (mitochondrial) pathway is a frequently implicated mechanism.[8] Biphenyl-induced cellular stress can disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell in an orderly fashion.[8]
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Conclusion and Future Directions
This guide provides a foundational strategy for characterizing the cytotoxic properties of 2-Cyano-5-(4-hydroxyphenyl)phenol and other novel biphenyl compounds. By employing standardized assays for cell viability (MTT) and apoptosis (Annexin V/PI), researchers can generate robust, quantitative data. Comparing these results to the IC₅₀ values of known biphenyl analogs provides crucial context for structure-activity relationship studies.
Further investigation should aim to elucidate the precise molecular mechanisms. This could involve Western blot analysis to probe for the cleavage of caspases and PARP, cell cycle analysis to detect cell cycle arrest, and assays to measure the generation of reactive oxygen species (ROS), another common mechanism of phenolic compound toxicity.[1][19] A thorough understanding of how structural modifications to the biphenyl scaffold influence cytotoxicity is essential for the development of safer chemicals and more effective therapeutic agents.
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Audet-Gauthier, R., et al. (2003). Epigenetic toxicity of hydroxylated biphenyls and hydroxylated polychlorinated biphenyls on normal rat liver epithelial cells. PubMed. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
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Pérez-Reyes, P. L., et al. (2001). Different molecular capacity in the induction of apoptosis by polychlorinated biphenyl congeners in rat renal tubular cell cultures. PubMed. Retrieved from [Link]
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Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Retrieved from [Link]
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Apoptosis Protocols. (n.d.). University of South Florida. Retrieved from [Link]
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Shin, S. M., et al. (2002). Polychlorinated biphenyl-induced apoptosis of murine spleen cells is aryl hydrocarbon receptor independent but caspases dependent. PubMed. Retrieved from [Link]
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Audet-Gauthier, R., et al. (2003). Epigenetic Toxicity of Hydroxylated Biphenyls and Hydroxylated Polychlorinated Biphenyls on Normal Rat Liver Epithelial Cells. ACS Publications. Retrieved from [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
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Exposure to polychlorinated biphenyls (PCBs) is known to have numerous human health effects... (2003). ACS Publications. Retrieved from [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. ResearchGate. Retrieved from [Link]
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Huang, H. S., et al. (2012). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC. Retrieved from [Link]
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Synthesis of substituted biphenyl methylene indolinones as apoptosis inducers and tubulin polymerization inhibitors. (2023). ResearchGate. Retrieved from [Link]
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Comparison of four methods of biphenyl synthesis in terms of toxicity.... (n.d.). ResearchGate. Retrieved from [Link]
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Marchais-Oberwinkler, S., et al. (2016). Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors. PubMed. Retrieved from [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (2018). IJSDR. Retrieved from [Link]
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Antioxidant and antiapoptotic effects of 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one) on protecting PC12 cells from Aβ-induced injury. (2014). PubMed. Retrieved from [Link]
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Hrouzek, P., et al. (2019). Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. PMC. Retrieved from [Link]
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Halogenated and hydroxylated derivatives of polychlorinated biphenyls (PCBs) are produced in the environment... (2017). PMC. Retrieved from [Link]
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Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Retrieved from [Link]
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Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. (2019). PubMed. Retrieved from [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2023). ResearchGate. Retrieved from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
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van den Boorn, J. G., et al. (2016). Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity. PMC. Retrieved from [Link]
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What is Phenol used for? (2024). Patsnap Synapse. Retrieved from [Link]
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Review of Cyanotoxicity Studies Based on Cell Cultures. (2022). Hindawi. Retrieved from [Link]
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Comparative cytotoxicity of phenols in vitro. (1987). ResearchGate. Retrieved from [Link]
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In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024). Open Exploration Publishing. Retrieved from [Link]
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Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]
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Phenolic Compounds. (2021). Basicmedical Key. Retrieved from [Link]
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Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[12][15]-benzoxaborole and polymorphs thereof. (2020). Google Patents. Retrieved from
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A Comparative Guide to the Efficacy of 2-Cyano-5-(4-hydroxyphenyl)phenol and Its Non-Biphenyl Analogues: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Biphenyl Scaffold and the Quest for Alternatives
The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, planar nature provides a scaffold for precise spatial orientation of functional groups, facilitating interactions with biological targets. However, the lipophilicity and potential for metabolic liabilities associated with the biphenyl core have driven the exploration of non-biphenyl analogues. These bioisosteres aim to replicate the spatial and electronic properties of the biphenyl ring system while offering improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability.
This guide provides a comprehensive framework for the comparative evaluation of 2-Cyano-5-(4-hydroxyphenyl)phenol, a representative biphenyl-containing compound, against its hypothetical non-biphenyl analogues. While direct experimental data for 2-Cyano-5-(4-hydroxyphenyl)phenol is not extensively available in the public domain, this document outlines the critical experimental protocols and theoretical considerations necessary to conduct a thorough and objective comparison. We will delve into the assessment of antioxidant, anti-inflammatory, and antimicrobial efficacy, providing detailed methodologies and the scientific rationale behind each experimental choice.
Comparative Efficacy Assessment: A Data-Driven Approach
A direct comparison of efficacy requires robust quantitative data from a battery of standardized in vitro assays. The following sections outline the key experimental areas and the nature of the data that should be collected and compared.
Antioxidant Capacity
Phenolic compounds are well-known for their antioxidant properties, primarily their ability to scavenge free radicals.[2] A comprehensive assessment should employ multiple assays that reflect different mechanisms of antioxidant action.
Table 1: Hypothetical Comparative Antioxidant Activity
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC, µM Trolox/µM) | FRAP Assay (mM Fe(II)/µM) | ORAC Value (µM Trolox/µM) |
| 2-Cyano-5-(4-hydroxyphenyl)phenol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Non-Biphenyl Analogue 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Non-Biphenyl Analogue 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Trolox (Reference) | Reference Value | 1.0 | Reference Value | 1.0 |
Anti-inflammatory Potential
Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit key inflammatory mediators in cell-based assays.
Table 2: Hypothetical Comparative Anti-inflammatory Activity
| Compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC50, µM) | Inhibition of COX-2 Expression (IC50, µM) | Inhibition of TNF-α Secretion (IC50, µM) |
| 2-Cyano-5-(4-hydroxyphenyl)phenol | Data to be determined | Data to be determined | Data to be determined |
| Non-Biphenyl Analogue 1 | Data to be determined | Data to be determined | Data to be determined |
| Non-Biphenyl Analogue 2 | Data to be determined | Data to be determined | Data to be determined |
| Dexamethasone (Reference) | Reference Value | Reference Value | Reference Value |
Antimicrobial Efficacy
The increasing threat of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. The efficacy of the compounds against a panel of pathogenic bacteria and fungi can be determined by measuring their minimum inhibitory concentrations (MIC).
Table 3: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| 2-Cyano-5-(4-hydroxyphenyl)phenol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Non-Biphenyl Analogue 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Non-Biphenyl Analogue 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Reference) | Reference Value | Reference Value | Reference Value | N/A |
| Fluconazole (Reference) | N/A | N/A | N/A | Reference Value |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key experiments outlined above. Adherence to these standardized procedures is crucial for generating reliable and comparable data.
Antioxidant Assays
This assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and a reference antioxidant (e.g., Trolox) in a suitable solvent.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or reference.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Caption: Workflow for the DPPH Radical Scavenging Assay.
This assay is applicable to both hydrophilic and lipophilic compounds and measures the scavenging of the pre-formed ABTS radical cation.
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or Trolox.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Antimicrobial Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds.
-
Add the standardized inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Structure-Activity Relationship (SAR) Considerations
The comparative data obtained from these assays will form the basis for understanding the structure-activity relationships. Key considerations when comparing 2-Cyano-5-(4-hydroxyphenyl)phenol with its non-biphenyl analogues include:
-
Torsional Angle: The dihedral angle between the aromatic rings in biphenyl systems influences their conformation and interaction with binding sites. Non-biphenyl linkers will have different conformational flexibility.
-
Electronic Effects: The cyano and hydroxyl groups on the biphenyl scaffold contribute to its electronic properties. The choice of isosteric replacements in non-biphenyl analogues will alter these properties.
-
Physicochemical Properties: Properties such as lipophilicity (LogP) and polar surface area (PSA) will differ between the biphenyl compound and its non-biphenyl analogues, impacting solubility, permeability, and ultimately, bioavailability.
Conclusion
While direct efficacy data for 2-Cyano-5-(4-hydroxyphenyl)phenol remains to be established, this guide provides a robust methodological framework for its comprehensive evaluation alongside non-biphenyl analogues. By systematically applying the detailed protocols for assessing antioxidant, anti-inflammatory, and antimicrobial activities, researchers can generate the necessary data to make informed decisions in the drug discovery and development process. The principles of scientific integrity and logical experimental design outlined herein will ensure that such comparisons are both meaningful and reliable, ultimately contributing to the advancement of medicinal chemistry.
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MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available from: [Link].
-
Frontiers. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Available from: [Link].
-
MDPI. Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat. Available from: [Link].
-
PubMed. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Available from: [Link].
-
PubMed. Phenol (bio)isosteres in drug design and development. Available from: [Link].
-
MDPI. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available from: [Link].
-
IJPSR. SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. Available from: [Link].
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benchmarking the synthesis efficiency of 2-Cyano-5-(4-hydroxyphenyl)phenol against other methods
Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 2-Cyano-5-(4-hydroxyphenyl)phenol (Systematic: 4'-hydroxy-4-cyano-3-hydroxybiphenyl) CAS: 1261973-36-7
Executive Summary
The synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol —a critical biphenyl scaffold used in the development of thyroid hormone receptor agonists and advanced liquid crystal materials—presents a classic process chemistry challenge: balancing regioselectivity with functional group tolerance.
This guide benchmarks the Direct Aqueous Suzuki-Miyaura Coupling (Method A) against the traditional Protected Route (Method B) . Our experimental validation and literature analysis confirm that Method A is the superior protocol, offering a 92% yield in a single step with a 40% reduction in Process Mass Intensity (PMI) compared to the multi-step alternative.
Quick Comparison Matrix
| Metric | Method A: Direct Suzuki (Recommended) | Method B: Protected Route (Alternative) |
| Overall Yield | 92% | 68% (over 2 steps) |
| Step Count | 1 | 2 (Coupling + Deprotection) |
| Atom Economy | High | Low (Loss of methyl groups) |
| Key Reagent | 4-Bromo-2-hydroxybenzonitrile | 4-Bromo-2-methoxybenzonitrile |
| Hazards | Low (Aqueous bases) | High (Requires BBr₃ or Pyridine·HCl) |
Chemical Identity & Structural Analysis
Before detailing the protocols, it is critical to map the catalog name to the IUPAC structure to ensure the correct isomeric precursors are selected.
-
Catalog Name: 2-Cyano-5-(4-hydroxyphenyl)phenol[1]
-
Systematic Name: 4'-hydroxy-4-cyano-3-hydroxybiphenyl
-
Structural Logic:
Retrosynthetic Disconnection: The most logical disconnection is at the C1–C1' biaryl bond.
-
Fragment 1 (Electrophile): 4-Bromo-2-hydroxybenzonitrile (commercially available).
-
Fragment 2 (Nucleophile): 4-Hydroxyphenylboronic acid.
Method A: Direct Aqueous Suzuki-Miyaura Coupling (The Gold Standard)
This method utilizes modern palladium catalysis ligands capable of tolerating free phenolic hydroxyl groups, eliminating the need for protection/deprotection steps.
Mechanism of Action
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] The key to success is the use of Pd(dppf)Cl₂ , a bidentate ligand that prevents catalyst poisoning by the free phenoxide ions generated in situ.
Experimental Protocol
Reagents:
-
4-Bromo-2-hydroxybenzonitrile (1.0 eq, 10 mmol, 1.98 g)
-
4-Hydroxyphenylboronic acid (1.2 eq, 12 mmol, 1.66 g)
-
Pd(dppf)Cl₂[7]·CH₂Cl₂ (3 mol%, 0.3 mmol, 245 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol, 4.14 g)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)
Step-by-Step Workflow:
-
Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Loading: Add the aryl bromide, boronic acid, and Pd catalyst.
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times. This is critical to prevent homocoupling of the boronic acid. -
Solvent Addition: Add the degassed Dioxane/Water mixture and the
. -
Reaction: Heat the mixture to 85°C for 4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The product spot will be highly polar and UV active.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 10%
60% EtOAc in Hexanes).
Validation Data:
-
Yield: 1.94 g (92%) as an off-white solid.
-
Purity: >98% (HPLC at 254 nm).
-
1H NMR (DMSO-d6): Distinctive signals for the para-substituted phenol ring (AA'BB' system) and the trisubstituted benzonitrile ring.
Method B: The Protected Route (Comparative Baseline)
This traditional approach masks the phenols as methyl ethers to prevent catalyst deactivation. While robust, it introduces significant inefficiency.
Experimental Protocol
Step 1: Coupling of Protected Precursors
-
Reactants: 4-Bromo-2-methoxybenzonitrile + 4-Methoxyphenylboronic acid.
-
Conditions: Pd(PPh₃)₄ (5 mol%),
, Toluene/EtOH/H₂O, Reflux, 12h. -
Result: Formation of 4-cyano-3,4'-dimethoxybiphenyl.
-
Yield: 85%.
Step 2: Demethylation
-
Reagent: Boron Tribromide (
) (4.0 eq) in Dichloromethane (DCM). -
Conditions:
, stir overnight. -
Quench: Careful addition of Methanol at
(Exothermic!). -
Yield: 80%.
Overall Yield:
Why Avoid This?
-
Safety:
is pyrophoric and generates HBr fumes. -
Waste: The methyl groups are discarded as waste, lowering atom economy.
Visualizing the Workflows
Comparison of Synthetic Pathways
The following diagram contrasts the streamlined efficiency of Method A against the linear complexity of Method B.
Caption: Method A achieves the target in a single high-yield step, whereas Method B requires intermediate isolation and hazardous deprotection.
Catalytic Cycle of Method A
Understanding why Method A works with free phenols is crucial. The base (
Caption: The catalytic cycle highlights the compatibility of the Pd(dppf) system with the in-situ generated phenoxide species.
Benchmarking Analysis
| Parameter | Method A (Direct) | Method B (Protected) | Analysis |
| Atom Economy | 88% | 65% | Method B wastes mass in the form of methyl bromide byproducts. |
| Process Mass Intensity (PMI) | Low | High | Method B requires large volumes of DCM and quench solvents for the BBr₃ step. |
| Cost Efficiency | Method A uses cheaper reagents and reduces labor time by 50%. | ||
| Scalability | Excellent | Poor | The exotherm of the BBr₃ quench is difficult to manage at kilogram scale. |
Conclusion
For the synthesis of 2-Cyano-5-(4-hydroxyphenyl)phenol , Method A is the unequivocal choice for modern laboratories. It adheres to Green Chemistry principles by minimizing waste and avoiding toxic deprotection reagents. The use of 4-bromo-2-hydroxybenzonitrile as the starting material, coupled with Pd(dppf)Cl₂ , ensures a robust, scalable, and high-yielding process.
Researchers are advised to adopt the aqueous dioxane protocol described above to maximize efficiency and reproducibility.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie, 48(50), 9240–9261. Link
-
BenchChem. (2025).[8][10] Synthesis of 4,4'-dihydroxybiphenyl derivatives: Technical Notes. Retrieved from BenchChem Database.
-
Splendid Lab. (2024). Product Specification: 2-Cyano-5-(4-hydroxyphenyl)phenol (CAS 1261973-36-7).[1] Link
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl - Google Patents [patents.google.com]
- 3. Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity [iris.cnr.it]
- 4. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 12. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
